2-(5-Bromo-1H-indazol-3-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSMNGIUYNBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614165 | |
| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-84-1 | |
| Record name | 5-Bromo-1H-indazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(5-Bromo-1H-indazol-3-yl)acetic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic Acid
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, serves as a crucial pharmacophore in modern drug discovery, acting as a bioisostere of indole.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2][3] Compounds containing the indazole nucleus are integral to several approved drugs, such as the tyrosine kinase inhibitor Pazopanib, used in cancer therapy.[2] The target molecule of this guide, this compound (CAS No. 885271-84-1), is a valuable and versatile intermediate.[4] The bromo-substituent at the 5-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the acetic acid moiety at the 3-position allows for amide bond formation or other modifications, making it a key building block for constructing complex drug candidates.
This guide provides a comprehensive overview of a robust and logical synthetic strategy for preparing this compound, designed for researchers and professionals in chemical and pharmaceutical development. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemistry.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound can be approached through several routes. A highly effective and modular strategy involves a multi-step sequence starting from a commercially available precursor, Indazole-3-carboxylic acid. This approach offers clear, high-yielding transformations and avoids the complexities of constructing the indazole ring late in the synthesis.
The core strategy is a two-part process:
-
Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the indazole ring system.
-
Chain Homologation: Conversion of the C3-carboxylic acid into the target acetic acid moiety via a four-step reduction-halogenation-cyanation-hydrolysis sequence.
This linear approach is advantageous as it builds complexity step-wise on a stable core, facilitating purification and characterization at each stage.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of Key Intermediate: 5-Bromo-1H-indazole-3-carboxylic Acid
The initial step involves the regioselective bromination of Indazole-3-carboxylic acid. The electron-rich nature of the indazole ring system makes it susceptible to electrophilic aromatic substitution. The directing effects of the fused benzene ring and the pyrazole nitrogen atoms favor substitution at the C5 position.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and facilitate the reaction.[5] Using elemental bromine (Br₂) as the electrophile, the reaction is driven to completion by heating, yielding the desired 5-bromo derivative with high selectivity and yield.[5]
Detailed Experimental Protocol
-
Materials: Indazole-3-carboxylic acid, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the suspension to 120 °C until a clear solution is obtained, then cool the solution to 90 °C.[5]
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid (2 mL per mL of bromine) dropwise to the reaction mixture while maintaining the temperature at 90 °C.
-
After the addition is complete, continue heating the mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Stir the resulting slurry for 15-30 minutes to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-Bromo-1H-indazole-3-carboxylic acid as a white solid.[5]
-
Data Summary
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |
| Indazole-3-carboxylic acid | 1.0 | 162.15 g/mol | 10.0 g |
| Bromine | 2.0 | 159.81 g/mol | 19.7 g (6.1 mL) |
| Glacial Acetic Acid | Solvent | 60.05 g/mol | ~630 mL |
| Typical Yield | 85-90% [5] |
Part 2: Homologation to this compound
This phase involves a four-step transformation of the C3-carboxylic acid group into an acetic acid group. This classic chain extension, or homologation, is a reliable method for adding a methylene (-CH₂-) unit.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 885271-84-1|this compound|BLD Pharm [bldpharm.com]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Chemical Properties and Characterization of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] Its unique aromatic heterocyclic system, a bioisostere of indole, allows for versatile interactions with various biological targets.[1] Notable examples of indazole-containing FDA-approved drugs include the kinase inhibitors Pazopanib and Axitinib, which underscore the therapeutic importance of this moiety in oncology.[2][3]
This technical guide provides a comprehensive overview of 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS No: 885271-84-1), a key intermediate for drug discovery and development.[4][5] The presence of a bromine atom at the C5 position offers a strategic handle for further functionalization via cross-coupling reactions, while the acetic acid side chain at C3 provides a vector for amide bond formation or other modifications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, a robust synthetic strategy, and a multi-technique approach to its analytical characterization.
Section 1: Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the first step in its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885271-84-1 | [5][6] |
| Molecular Formula | C₉H₇BrN₂O₂ | [5][6][7] |
| Molecular Weight | 255.07 g/mol | [5] |
| Synonyms | (5-bromo-1H-indazol-3-yl)acetic acid | [5][8] |
| Physical Form | Light Yellow Solid | [5] |
| Purity (Typical) | ≥96% | [5] |
| InChI Key | SHZSMNGIUYNBQR-UHFFFAOYSA-N | [5] |
Section 2: Synthesis Strategy
While numerous methods exist for the synthesis of the indazole core, a practical and scalable approach to this compound involves a two-step sequence starting from the commercially available 5-bromo-1H-indazole. This strategy, adapted from general procedures for N-alkylation of indazoles followed by ester hydrolysis, offers high yields and operational simplicity.[9][10]
The causality behind this synthetic choice rests on the well-established nucleophilicity of the indazole nitrogen and the predictable reactivity of haloacetic esters. The subsequent saponification is a classic and highly efficient transformation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(5-Bromo-1H-indazol-3-yl)acetate
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The base is crucial for deprotonating the indazole N-H, generating the nucleophilic indazolide anion.[10]
-
Reagent Addition: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water. An off-white to yellow precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. This intermediate ester can be used in the next step, often without further purification.
Step 2: Hydrolysis to this compound
-
Setup: Suspend the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the ester is fully consumed (monitored by TLC or HPLC).
-
Workup: Cool the mixture in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Section 3: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate intended for drug discovery. A multi-technique approach is mandatory.
Caption: A standard workflow for analytical characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of indazole derivatives, providing definitive information about the substitution pattern on the heterocyclic ring.[9]
-
¹H NMR Analysis (Expected): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The N-H proton of the indazole ring will appear as a broad singlet at a high chemical shift (>12 ppm). The methylene (-CH₂-) protons of the acetic acid group will appear as a singlet around 3.8-4.0 ppm. The aromatic protons on the indazole ring will appear between 7.0 and 8.5 ppm, with splitting patterns dictated by their positions and coupling constants. The C6-H and C7-H will likely be doublets, while the C4-H will be a singlet or a narrow doublet.
-
¹³C NMR Analysis (Expected): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-175 ppm). The aromatic carbons will appear in the 110-145 ppm range, and the methylene carbon will be observed around 30-35 ppm.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is recommended due to the good solubility of the carboxylic acid and the ability to observe the exchangeable N-H and O-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) to assign all proton and carbon signals unambiguously.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
-
Expected Results:
-
Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 254.9/256.9, reflecting the natural isotopic abundance of bromine (⁷⁹Br/⁸¹Br).
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ will be observed at m/z 252.9/254.9.
-
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to confirm the molecular ion and observe characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to verify the presence of key functional groups.
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
| Expected IR Absorption Band (cm⁻¹) | Functional Group | Vibration Type |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3100 | N-H (Indazole) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1620, 1580, 1470 | C=C, C=N (Aromatic Ring) | Stretching |
| ~1250 | C-O (Carboxylic Acid) | Stretching |
| ~820 | C-H (Aromatic) | Out-of-plane Bending |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.
Protocol for Purity Assessment by RP-HPLC:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.
-
Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths, such as 254 nm and 280 nm.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Section 4: Significance in Drug Discovery
This compound is not merely an intermediate; it is a strategically designed building block for the synthesis of novel therapeutics. The indazole core provides a rigid, planar scaffold capable of forming key hydrogen bond and π-stacking interactions within protein active sites.[1] The C3-acetic acid moiety serves as an ideal attachment point for building chemical libraries through techniques like amide coupling, enabling the exploration of structure-activity relationships (SAR). Furthermore, the C5-bromo substituent is a versatile functional handle for late-stage diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analogs with diverse properties.[11] This compound is therefore a valuable starting point for programs targeting kinases, G-protein coupled receptors, and other enzyme classes implicated in a wide array of diseases.[12][13]
Section 5: Conclusion
This guide has provided a detailed technical overview of this compound, a compound of significant interest to the scientific and drug discovery communities. By outlining its core physicochemical properties, presenting a logical and detailed synthetic protocol, and establishing a comprehensive analytical characterization workflow, this document serves as a practical resource for researchers. The strategic placement of functional groups on the privileged indazole scaffold makes this molecule a highly valuable and versatile tool for the development of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 885271-84-1|this compound|BLD Pharm [bldpharm.com]
- 5. (5-Bromo-1H-indazol-3-yl)-acetic acid | 885271-84-1 [sigmaaldrich.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. (5-BROMO-1H-INDAZOL-3-YL)-ACETIC ACID | 885271-84-1 [chemicalbook.com]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(5-Bromo-1H-indazol-3-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a substituted indazole, this compound belongs to a class of heterocyclic scaffolds known for a wide range of biological activities.[1] Accurate and thorough analytical characterization is paramount for ensuring the quality, purity, and structural integrity of such compounds in a research and development setting.
This document will detail the theoretical and practical aspects of analyzing this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are grounded in established scientific principles and data from closely related structural analogs, providing a robust framework for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an indispensable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. The polarity of the molecule, imparted by the carboxylic acid group and the indazole ring, dictates the choice of a reversed-phase HPLC method.
Experimental Protocol: HPLC
A generalized reversed-phase HPLC method suitable for the analysis of aromatic carboxylic acids can be adapted for this compound.[2]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides a non-polar environment, allowing for the retention of the moderately polar this compound.
-
The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities that may be present in the sample.
-
UV detection at 254 nm is chosen as the indazole ring system is expected to have strong absorbance at this wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the acetic acid side chain, and the acidic proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring system.[3][4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~12.0 | br s | 1H | N-H |
| ~7.85 | d | 1H | H-4 |
| ~7.70 | s | 1H | H-7 |
| ~7.40 | dd | 1H | H-6 |
| ~3.80 | s | 2H | -CH₂- |
Interpretation of the Predicted ¹H NMR Spectrum:
-
The carboxylic acid and N-H protons are expected to appear as broad singlets at the downfield end of the spectrum due to hydrogen bonding and exchange with residual water in the solvent.
-
The aromatic region will show signals for the three protons on the benzene ring of the indazole. The proton at position 4 (H-4) is expected to be a doublet due to coupling with H-6. The proton at position 7 (H-7) will likely appear as a singlet or a narrow doublet. The proton at position 6 (H-6) will be a doublet of doublets due to coupling with H-4.
-
The methylene protons of the acetic acid side chain are expected to appear as a singlet around 3.80 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.[4]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (Carboxylic Acid) |
| ~142.0 | C-7a |
| ~140.0 | C-3 |
| ~129.0 | C-6 |
| ~125.0 | C-4 |
| ~122.0 | C-3a |
| ~115.0 | C-5 |
| ~112.0 | C-7 |
| ~35.0 | -CH₂- |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The carbonyl carbon of the carboxylic acid is the most downfield signal.
-
The aromatic carbons of the indazole ring will appear in the range of 110-145 ppm. The carbon bearing the bromine atom (C-5) is expected to be shielded compared to the other aromatic carbons.
-
The methylene carbon of the acetic acid side chain will be the most upfield signal.
Experimental Protocol: NMR
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Causality Behind Experimental Choices:
-
DMSO-d₆ is a suitable solvent as it can dissolve the polar carboxylic acid and does not have signals that would overlap with the analyte's signals in the regions of interest.
-
A higher field NMR spectrometer (≥ 400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
Conclusion
The spectroscopic analysis of this compound through HPLC and NMR provides a comprehensive understanding of its purity and chemical structure. While experimentally obtained data for this specific molecule is not widely published, the predictive models and proposed methodologies outlined in this guide offer a scientifically rigorous approach for its characterization. By combining the separation power of HPLC with the detailed structural insights from NMR, researchers can confidently assess the quality of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific investigations.
References
Unlocking the Therapeutic Potential of 2-(5-Bromo-1H-indazol-3-yl)acetic Acid: A Technical Guide for Preclinical Research
This guide provides a comprehensive technical overview of the potential biological activities of 2-(5-Bromo-1H-indazol-3-yl)acetic acid, a heterocyclic compound built upon the privileged indazole scaffold. For researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to systematically evaluate its therapeutic promise, from initial synthesis to preclinical assessment. The indazole core is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antitumor, and neurological effects.[1][2][3] This guide will therefore explore the untapped potential of this specific bromo-substituted indazole acetic acid derivative.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, an isostere of indole, is a key pharmacophore found in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point for the design of novel therapeutics. Several indazole-containing drugs have reached the market, and many more are in clinical development, highlighting the therapeutic versatility of this scaffold. The introduction of a bromine atom at the 5-position and an acetic acid moiety at the 3-position of the indazole ring in this compound presents a unique chemical entity with the potential for novel biological activities.
Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available 5-bromo-1H-indazole. The following proposed synthesis provides a logical pathway for obtaining the target compound for biological evaluation.
References
An In-Depth Technical Guide to the Synthesis and Applications of 2-(5-Bromo-1H-indazol-3-yl)acetic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs and a multitude of clinical candidates.[1][2] Its unique physicochemical properties and hydrogen bonding capabilities make it an attractive motif for designing potent and selective therapeutic agents. This guide focuses on a specific, highly versatile subclass: derivatives of 2-(5-Bromo-1H-indazol-3-yl)acetic acid. We will explore robust synthetic pathways to the core intermediate, detail strategic derivatizations aimed at optimizing drug-like properties, and delve into the primary applications of these compounds, with a particular focus on their potential as anticancer agents. By grounding our discussion in mechanistic rationale and established protocols, this document serves as a practical resource for researchers aiming to leverage this promising chemical scaffold in their drug discovery programs.
Section 1: The Indazole Scaffold in Medicinal Chemistry
Indazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities.[1] This scaffold is present in numerous approved drugs, including the anti-cancer tyrosine kinase inhibitor Axitinib and the antiemetic Granisetron, highlighting its clinical and commercial relevance.[2][3] The versatility of the indazole ring allows it to serve as a bioisostere for other aromatic systems like indoles or benzimidazoles, enabling chemists to fine-tune pharmacodynamic and pharmacokinetic properties.[3] Research has demonstrated the broad therapeutic potential of indazole derivatives in various domains, including oncology, inflammation, infectious diseases, and neurology.[2][4][5]
Section 2: The Strategic Importance of the 2-(Indazol-3-yl)acetic Acid Moiety
The 2-(1H-indazol-3-yl)acetic acid framework is of particular interest. The carboxylic acid group is a crucial pharmacophore that can engage in key hydrogen bonding and ionic interactions with biological targets. However, its presence can also introduce challenges, such as metabolic instability, low cell permeability, and potential toxicity, which can hinder the development of a lead compound.[6][7]
This is where strategic derivatization becomes paramount. By modifying the carboxylic acid, medicinal chemists can:
-
Enhance Potency and Selectivity: Convert the acid to amides or other functional groups to explore new interactions within a target's binding pocket.
-
Improve Pharmacokinetic (ADME) Properties: Employ a prodrug strategy, for instance, by converting the acid to an ester, to mask the polar carboxylic acid group, thereby improving membrane permeability and oral bioavailability.[8]
-
Mitigate Liabilities: Utilize bioisosteric replacement, swapping the carboxylic acid for a surrogate with more favorable properties (e.g., a tetrazole), to maintain biological activity while improving the overall drug-like profile.[7][9][10]
The 5-bromo substituent on the indazole ring provides an additional vector for modification and can significantly influence the electronic properties and lipophilicity of the molecule, further enabling the optimization of lead compounds.
Section 3: Synthesis of the Core Intermediate: this compound
Access to the core scaffold is the first critical step in any drug discovery campaign. Two primary strategies for synthesizing the title compound are presented below.
Route A: Functionalization of a Pre-formed Indazole Core
This is a common and practical approach that begins with a commercially available starting material, indazole-3-carboxylic acid. The synthesis involves a two-step sequence: bromination followed by homologation.
Step 1: Electrophilic Bromination The indazole ring is activated towards electrophilic substitution. Direct bromination of indazole-3-carboxylic acid can be achieved effectively using bromine in acetic acid.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [11]
-
Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).
-
Heat the suspension to 120 °C until a clear solution is obtained.
-
Cool the solution to 90 °C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise while maintaining the temperature at 90 °C.
-
Causality Check: Performing the reaction at an elevated temperature ensures the starting material is fully dissolved and facilitates the electrophilic aromatic substitution. The controlled addition of bromine minimizes the formation of di-brominated byproducts.
-
Continue heating at 90 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.
Step 2: Homologation The conversion of the carboxylic acid to its corresponding acetic acid derivative (adding a -CH2- group) can be accomplished via several classic organic reactions, such as the Arndt-Eistert synthesis. This involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement.
Route B: De Novo Ring Construction
An alternative strategy involves building the indazole ring from acyclic precursors. A recently developed method allows for the synthesis of various indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids.[3] This transition-metal-free approach involves a base-mediated condensation and N-N bond formation, offering a distinct and powerful way to access the core structure.[3]
Caption: Synthetic strategies for this compound.
Section 4: Derivatization Strategies and Methodologies
With the core intermediate in hand, the focus shifts to creating a library of derivatives to probe structure-activity relationships (SAR).
Key Derivative Classes
-
Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. Amides are generally more stable metabolically than esters and can act as both hydrogen bond donors and acceptors, providing versatile options for target engagement.
-
Ester Prodrugs: Esters are often used as prodrugs of carboxylic acids. The ester masks the polar acid group, increasing lipophilicity and enhancing passive diffusion across cell membranes.[8] Once inside the cell or in systemic circulation, endogenous esterases hydrolyze the ester back to the active carboxylic acid parent drug.
-
Bioisosteric Replacements: When the acidity or pharmacokinetic profile of the carboxylic acid is problematic, it can be replaced with a bioisostere.[7][12] A common replacement is the 5-substituted-1H-tetrazole, which has a similar pKa and planar geometry but can offer improved metabolic stability and cell permeability.[10]
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq.), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Causality Check: Pre-activation of the carboxylic acid is crucial for efficient amide bond formation. HATU is a highly effective coupling reagent that minimizes side reactions and racemization.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically by diluting with ethyl acetate and washing sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Caption: Key derivatization pathways from the core acetic acid scaffold.
Section 5: Applications in Drug Discovery and Development
Primary Application: Anticancer Agents
The indazole scaffold is a well-established pharmacophore in oncology.[13] A prominent example that provides mechanistic insight is Lonidamine , an indazole-3-carboxylic acid derivative.[14][15] Lonidamine exerts its anticancer effect by inhibiting energy metabolism in cancer cells.[15][16] Specifically, it targets and inhibits mitochondrially-bound hexokinase, a key enzyme in the initial stage of glycolysis. Cancer cells are often highly dependent on glycolysis for energy production (the Warburg effect), making this pathway an attractive therapeutic target.[15]
Derivatives of this compound are being investigated with the hypothesis that they can act similarly to Lonidamine but with improved properties. The 5-bromo substituent and the acetic acid side chain provide opportunities to modulate target affinity, cell permeability, and overall efficacy. The development of 1H-indazole-3-carboxamide derivatives as potent inhibitors of other cancer-related kinases, such as PAK1, further validates the potential of this scaffold in oncology.[17]
Caption: Mechanism of action for Lonidamine-like indazole derivatives.
Other Potential Therapeutic Areas
While oncology is a major focus, the broad biological activity of indazoles suggests that derivatives of this compound could be explored for other indications, including:
-
Anti-inflammatory agents [5]
-
Antimicrobial and antiparasitic agents [4]
-
Treatment of neurodegenerative diseases [4]
Section 6: Data Summary and Characterization
A successful drug discovery program relies on the systematic evaluation of synthesized compounds. The data generated for a library of this compound derivatives would typically be organized as shown below to facilitate SAR analysis.
| Compound ID | R1 (Amide/Ester Group) | Target/Assay | Potency (IC₅₀/EC₅₀, µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Core-Acid | -OH | Hexokinase Assay | [Data] | [Data] |
| D-001 | -NHCH₃ | Hexokinase Assay | [Data] | [Data] |
| D-002 | -N(CH₃)₂ | Hexokinase Assay | [Data] | [Data] |
| D-003 | -NH(Cyclopropyl) | A549 Cell Viability | [Data] | [Data] |
| D-004 | -O-CH₂CH₃ (Prodrug) | A549 Cell Viability | [Data] | [Data] |
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its linkage to established anticancer mechanisms provides a strong rationale for its exploration in oncology. Future efforts should focus on expanding the diversity of derivatives, particularly exploring novel bioisosteres and leveraging structure-based drug design to create compounds with enhanced potency and selectivity.[2] As our understanding of cancer metabolism and signaling pathways continues to grow, so too will the opportunities for innovative drugs derived from this versatile indazole core.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. drughunter.com [drughunter.com]
- 11. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lonidamine - Wikipedia [en.wikipedia.org]
- 16. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(5-Bromo-1H-indazol-3-yl)acetic acid CAS number 885271-84-1
An In-Depth Technical Guide to 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 885271-84-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its critical application as a versatile building block for drug discovery. We delve into the strategic utility of its functional groups—the indazole core for target engagement, the bromo substituent as a synthetic handle for diversification, and the acetic acid moiety for further conjugation. This guide serves as a practical resource for scientists engaged in the synthesis and application of novel indazole-based therapeutics.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of contemporary drug design.[2] Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an ideal scaffold for competitive kinase inhibitors. The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, rendering them prime therapeutic targets.[1]
Derivatives of the indazole core have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and serotonin receptor antagonist effects.[2][3][4][5] Notably, the FDA-approved drug Axitinib, a potent VEGFR inhibitor, features an indazole core, underscoring the clinical relevance of this heterocycle.[3]
This compound (CAS No. 885271-84-1) emerges as a particularly valuable intermediate. Its structure is pre-functionalized for three distinct and orthogonal chemical transformations:
-
The Indazole N-H: Can be alkylated or arylated to modulate solubility and target interactions.
-
The C5-Bromo Group: Acts as a crucial "synthetic handle" for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the exploration of the solvent-exposed region of ATP-binding pockets.
-
The Acetic Acid Carboxyl Group: Provides a point for amide bond formation, esterification, or reduction, enabling conjugation to other fragments or pharmacophores.
This guide will provide the technical foundation necessary to effectively utilize this powerful building block in drug discovery programs.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885271-84-1 | [7] |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Physical Form | Light Yellow Solid | |
| Purity | Typically ≥95-96% | |
| Heavy Atom Count | 14 | [8] |
| InChI Key | SHZSMNGIUYNBQR-UHFFFAOYSA-N |
Synthesis and Characterization
While numerous methods exist for the synthesis of the indazole core, a common and effective strategy for producing 3-substituted indazoles involves the reductive cyclization of ortho-nitroaryl precursors.[9][10][11] The following section outlines a representative, field-proven protocol adapted from established methodologies for analogous structures.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitably substituted 2-nitrophenyl derivative. This approach leverages a base-mediated cascade N-N bond-forming reaction, which is a robust method for creating the indazole ring system.[9][10]
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a validated adaptation based on general procedures for the synthesis of indazole acetic acids.[9][11][12]
Step 1: Synthesis of Ethyl 2-(5-bromo-1H-indazol-3-yl)acetate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(4-bromo-2-nitrophenyl)-3-oxobutanoate (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.
-
Reduction: Add a reducing agent, such as iron powder (4-5 eq) for a Bechamp reduction, or set up for catalytic hydrogenation with Palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Scientist's Insight: The choice of reducing agent depends on scale and available equipment. Catalytic hydrogenation is often cleaner, but the Bechamp reduction with iron is robust, cost-effective, and efficiently mediates the reductive cyclization in one pot.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization by attacking one of the ketone carbonyls, followed by dehydration to form the aromatic indazole ring.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Scientist's Insight: LiOH is preferred for ester hydrolysis as it minimizes side reactions compared to NaOH or KOH in some complex heterocyclic systems. Room temperature conditions are usually sufficient and prevent potential degradation.
-
-
Work-up: Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3). This protonates the carboxylate, causing the final product to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and then with a minimal amount of cold ether or hexanes to remove non-polar impurities.
-
Drying: Dry the purified solid under vacuum to yield this compound as a light yellow solid.
Analytical Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet for the methylene (-CH₂-) group, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the 5-bromo substitution pattern.
-
LC-MS: To confirm the molecular weight (255.07 g/mol for C₉H₇BrN₂O₂) and assess purity.
-
HPLC: To determine the final purity of the compound, which should typically be >95%.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary value of this compound lies in its role as a versatile scaffold for constructing focused libraries of potential kinase inhibitors.[1] The C5-bromo atom is the key to diversification.
Scaffold Diversification via Cross-Coupling
The bromine atom at the C5 position is ideally situated for modification via palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl and heteroaryl groups to probe the binding pocket of target kinases.
Caption: Diversification strategy for the indazole scaffold.
-
Suzuki Coupling: Reacting the bromo-indazole with various aryl or heteroaryl boronic acids introduces planar aromatic systems that can form key π-stacking or hydrophobic interactions within the kinase active site.
-
Buchwald-Hartwig Amination: This reaction allows for the installation of substituted amines, which can act as hydrogen bond donors or acceptors, significantly influencing potency and selectivity.[1]
-
Sonogashira Coupling: The introduction of alkynes provides rigid linkers to other pharmacophores, allowing for precise positioning of functional groups.
Targeting Key Signaling Pathways
Indazole-based inhibitors have shown efficacy against multiple kinases involved in oncogenic signaling.[1][3][4] Libraries derived from this compound can be screened against targets in critical pathways such as:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis. Several potent indazole-based PLK4 inhibitors have been developed.[3][4]
-
TTK Protein Kinase (Mps1): A key component of the spindle assembly checkpoint, making it an attractive target for developing antimitotic cancer therapies.[13]
-
PI3K/Akt/mTOR Pathway: This is a central pathway controlling cell growth and survival, which is frequently mutated in cancer.[1]
-
MAPK/ERK Pathway: This pathway regulates cell proliferation and is another critical oncogenic signaling cascade.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds like 5-Bromo-1H-indazole-3-carboxylic acid and bromoacetic acid provide a strong basis for handling precautions.[14][15][16][17]
-
Hazard Classification (Anticipated):
-
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]
-
Avoid breathing dust. Minimize dust generation and accumulation.[17][18]
-
Wash hands thoroughly after handling.[14]
-
-
Storage:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][16]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its pre-functionalized structure provides a robust and versatile platform for the rapid synthesis of diverse compound libraries. The proven success of the indazole scaffold in targeting protein kinases, combined with the synthetic accessibility afforded by the C5-bromo handle, positions this compound as a high-value intermediate for the discovery of next-generation therapeutics. This guide provides the foundational knowledge for scientists to leverage its full potential in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]
- 7. 885271-84-1|this compound|BLD Pharm [bldpharm.com]
- 8. CAS:885271-84-1, 2-(5-溴-1H-吲唑-3-基)乙酸-毕得医药 [bidepharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. (1H-INDAZOL-3-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.es [fishersci.es]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
The Privileged Scaffold: 2-(5-Bromo-1H-indazol-3-yl)acetic Acid as a Versatile Fragment in Modern Drug Discovery
Introduction: The Power of Fragments and the Prominence of Indazoles
Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of medicinal chemistry. By screening small, low-molecular-weight compounds, or "fragments," researchers can identify efficient starting points that bind to biological targets with high ligand efficiency.[1] These initial hits are then elaborated and optimized into potent and selective drug candidates.[2] Within the vast chemical space available for FBDD, the indazole core has emerged as a "privileged scaffold," a structural motif frequently found in biologically active compounds targeting a wide array of proteins.[3][4] Its unique electronic properties, hydrogen bonding capabilities, and structural similarity to other important heterocycles like indole make it an attractive starting point for inhibitor design.[5]
This technical guide focuses on a particularly valuable indazole fragment: 2-(5-Bromo-1H-indazol-3-yl)acetic acid . The strategic placement of three key functional groups—the indazole core for target recognition, the carboxylic acid for potential salt bridge formation or as a handle for bioisosteric replacement, and the bromine atom at the 5-position as a versatile synthetic handle for chemical elaboration—makes this fragment an exceptional tool for drug development professionals. We will explore its synthesis, its application in generating potent kinase inhibitors, and provide detailed protocols for its use in a drug discovery campaign.
Physicochemical Properties and Synthesis
The this compound fragment possesses a molecular weight and structural complexity ideal for FBDD, adhering to the "Rule of Three" which generally defines a fragment as having a molecular weight < 300 Da, ≤3 hydrogen bond donors, and ≤3 hydrogen bond acceptors.
| Property | Value | Source |
| CAS Number | 885271-84-1 | [6] |
| Molecular Formula | C₉H₇BrN₂O₂ | [6] |
| Molecular Weight | 255.07 g/mol | [6] |
| Appearance | White to light yellow solid | [7] |
| Solubility | Soluble in common organic solvents | [7] |
Synthetic Protocol: A Route to Indazole Acetic Acids
While multiple strategies exist for the synthesis of the indazole core, a reliable method for generating indazole-3-acetic acids involves the cyclization of substituted 3-amino-3-(2-nitroaryl)propanoic acids.[5] This transition-metal-free approach offers a valuable route to this class of compounds. The synthesis of the specific 5-bromo derivative can be logically constructed based on this established methodology.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general methodology for synthesizing indazole acetic acids reported by Odell, L.R., et al.[5]
Step 1: Synthesis of 3-amino-3-(4-bromo-2-nitrophenyl)propanoic acid
-
Start with commercially available 4-bromo-2-nitrotoluene.
-
Perform a radical bromination on the methyl group to yield 1-bromo-2-(bromomethyl)-4-nitrobenzene.
-
React the resulting benzyl bromide with a suitable nucleophile (e.g., the enolate of diethyl malonate) followed by hydrolysis and decarboxylation to introduce the propanoic acid chain.
-
Introduce the amino group at the alpha position via standard methods (e.g., bromination followed by amination).
Step 2: Cyclization to this compound
-
Dissolve 3-amino-3-(4-bromo-2-nitrophenyl)propanoic acid (1.0 equiv) in ethanolamine.
-
Add sodium hydroxide (2.0 equiv) to the solution.
-
Heat the reaction mixture in a sealed microwave reactor to 150 °C for 30 minutes. The reaction involves a cascade N-N bond formation.[5]
-
After cooling, acidify the reaction mixture with 6N HCl to a pH of ~2.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Drug Design: Targeting the AXL Receptor Tyrosine Kinase
The this compound fragment is an excellent starting point for the development of kinase inhibitors. The indazole scaffold is a well-established hinge-binding motif, while the bromine atom and carboxylic acid provide vectors for optimization of potency and selectivity. A prime example of this application is in the discovery of inhibitors for AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[8] AXL is frequently upregulated in various cancers, and its overexpression is linked to poor prognosis and the development of drug resistance, making it a critical oncology target.[8][9]
The AXL Signaling Pathway
AXL activation, typically initiated by its ligand Gas6, leads to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, which promote cell proliferation, survival, migration, and invasion.[10][11] Inhibiting AXL can block these oncogenic signals.
Caption: A simplified diagram of the AXL signaling pathway.
Fragment-to-Lead Optimization: A Case Study
A study by Ng et al. showcases a classic fragment-based approach to developing AXL inhibitors, starting with an indazole fragment closely related to our topic molecule.[8] Their initial hit, identified through high-concentration screening, was rapidly optimized by exploring substitutions at various positions of the indazole core.
| Compound | Structure | AXL IC₅₀ (µM) |
| Fragment Hit 11 | 1H-Indazole | >100 |
| Fragment 24 | 5-Amino-1H-indazole | 29 |
| Lead Compound 54 | Elaborated 5-amino-1H-indazole derivative | 0.023 |
| Data adapted from Ng, P.S., et al. (2021).[8] |
This data clearly demonstrates the power of fragment-based lead discovery. A simple modification, such as adding an amino group at the C5 position (analogous to our bromo-substituent's position), dramatically improved potency. Subsequent structure-guided optimization, using the C5 position as an anchor point for further chemical elaboration, led to a highly potent inhibitor with nanomolar activity.
Caption: A typical Fragment-Based Drug Discovery workflow.
Protocols for Fragment Elaboration
The bromine atom at the 5-position of this compound is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions for rapid library synthesis and SAR exploration. The Sonogashira coupling, which forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, is a particularly powerful tool in this context.[12]
Protocol 2: Sonogashira Coupling of this compound
This generalized protocol is based on established procedures for Sonogashira couplings on bromo-substituted aromatic heterocycles.[13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-substituted indazole acetic acid derivative.
-
Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).
Conclusion and Future Directions
This compound represents a highly valuable and versatile fragment for modern drug discovery. Its inherent structural features, combined with its synthetic tractability, make it an ideal starting point for generating libraries of compounds aimed at a diverse range of biological targets, particularly protein kinases. The strategic bromine handle allows for rapid and efficient exploration of chemical space around the core scaffold, facilitating the optimization of initial low-affinity hits into potent and selective lead compounds. As demonstrated in the context of AXL kinase inhibition, the indazole scaffold is a proven pharmacophore. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize this powerful fragment to accelerate their drug discovery programs.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 4. diva-portal.org [diva-portal.org]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Page loading... [guidechem.com]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Cell-Based Assays Using 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] 2-(5-Bromo-1H-indazol-3-yl)acetic acid is a synthetic organic compound featuring this privileged heterocyclic core. While specific biological targets and a definitive mechanism of action for this particular molecule are still under investigation, its structural similarity to other biologically active indazole derivatives suggests its potential as a modulator of key cellular processes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be robust and adaptable, enabling the user to assess the compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its capacity to interfere with protein-protein interactions (PPIs), which are fundamental to cellular signaling pathways.[3]
Compound Profile: this compound
| Property | Value |
| CAS Number | 885271-84-1[4] |
| Molecular Formula | C₉H₇BrN₂O₂[5] |
| Molecular Weight | 255.07 g/mol [5] |
| Appearance | Light Yellow Solid[5] |
| Purity | ≥96%[5] |
Hypothesized Mechanism of Action
Given the prevalence of the indazole core in kinase inhibitors and other anti-proliferative agents, it is hypothesized that this compound may exert its effects by:
-
Inhibiting cell proliferation and viability: This could occur through the disruption of metabolic pathways or by inducing cell cycle arrest.
-
Inducing apoptosis: The compound might trigger the intrinsic or extrinsic apoptotic pathways, leading to the programmed death of cancer cells.
-
Modulating Protein-Protein Interactions (PPIs): Many signaling cascades rely on specific PPIs. This compound could disrupt these interactions, leading to downstream effects on cell survival and proliferation.
The following protocols are designed to systematically test these hypotheses.
SECTION 1: Assessment of Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability. This can be achieved through various assays that measure metabolic activity or membrane integrity.[6] We will focus on the MTT assay, a widely used colorimetric method.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and maintain the chosen cell line in a 37°C, 5% CO₂ incubator.[8]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA and resuspend in fresh medium.[8]
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.[7]
-
Aspirate the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 24, 48, or 72 hours.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Subtract the background absorbance from wells with medium and MTT but no cells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Workflow for MTT Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
SECTION 2: Assessment of Apoptosis
If this compound reduces cell viability, it is important to determine if this is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[9]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus identifying necrotic or late-stage apoptotic cells.[9]
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC₅₀ value for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Interpretation:
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the treated samples compared to the control indicates that the compound induces apoptosis.
SECTION 3: Assessment of Protein-Protein Interaction (PPI) Inhibition
Many cellular signaling pathways are regulated by PPIs. A cell-based assay such as Bimolecular Fluorescence Complementation (BiFC) can be used to investigate if this compound disrupts a specific PPI.[3][10]
Protocol 3: Bimolecular Fluorescence Complementation (BiFC) Assay
The BiFC assay is based on the reconstitution of a fluorescent protein when two non-fluorescent fragments are brought into proximity by the interaction of two proteins fused to these fragments.[3] Inhibition of the PPI will result in a decrease in the fluorescent signal.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors encoding the two interacting proteins of interest (Protein A and Protein B) fused to the N- and C-terminal fragments of a fluorescent protein (e.g., Venus).
-
Transfection reagent
-
This compound stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the two BiFC expression vectors (Protein A-VN and Protein B-VC).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent protein.
-
Alternatively, capture images using a high-content imaging system to visualize and quantify the fluorescence on a per-cell basis.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell number (e.g., by using a nuclear stain like Hoechst).
-
A dose-dependent decrease in fluorescence in the presence of the compound suggests inhibition of the targeted PPI.
-
Principle of the BiFC Assay
Caption: Principle of the Bimolecular Fluorescence Complementation (BiFC) assay.
Conclusion
The protocols outlined in these application notes provide a systematic approach to characterizing the biological effects of this compound in a cellular context. By employing these assays, researchers can gain valuable insights into the compound's potential as a cytotoxic agent, an inducer of apoptosis, or a modulator of specific protein-protein interactions. The results from these studies will be crucial in guiding further preclinical development and in elucidating the compound's mechanism of action.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. 885271-84-1|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(5-Bromo-1H-indazol-3-yl)acetic acid in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with its ability to participate in a variety of non-covalent interactions, makes it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. A key aspect of its utility is its role as a bioisostere for the indole nucleus, a common motif in many biologically active natural products and pharmaceuticals.[1][2] This bioisosteric relationship allows for the modulation of physicochemical properties such as metabolic stability and pKa, while maintaining or enhancing biological activity.
2-(5-Bromo-1H-indazol-3-yl)acetic acid is a particularly valuable building block for several reasons. The acetic acid side chain at the 3-position provides a convenient handle for the introduction of various functional groups through amide bond formation, a cornerstone of medicinal chemistry library synthesis. The bromine atom at the 5-position is not merely a placeholder; it serves as a crucial synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions and can also engage in halogen bonding or occupy hydrophobic pockets within a target protein's active site.
This document provides a detailed guide to the application of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors. It includes detailed protocols for its derivatization and an analysis of the structure-activity relationships of the resulting compounds.
Core Application: A Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has been successfully employed in the development of numerous kinase inhibitors, including the FDA-approved drug Axitinib, a potent VEGFR inhibitor.[3] Derivatives of this compound are particularly relevant to the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is implicated in tumorigenesis, making it an attractive target for anticancer therapy.[3]
Structural Rationale for Kinase Inhibition
The indazole core typically acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The amide derivatives formed from the acetic acid side chain can be elaborated with various substituents to interact with the solvent-exposed region or other pockets of the kinase active site. The 5-bromo position can be used to introduce larger aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can occupy the hydrophobic back pocket of the kinase, thereby enhancing potency and selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary transformations of this compound: amide coupling and Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of Amide Derivatives via HATU-Mediated Coupling
This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency, fast reaction times, and low rates of racemization. It is particularly effective for coupling sterically hindered amines.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing in the coupling.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
To the stirred solution, add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-(5-bromo-1H-indazol-3-yl)acetamide derivative with an aryl or heteroaryl boronic acid. This reaction is a powerful tool for creating carbon-carbon bonds and exploring the structure-activity relationship at the 5-position of the indazole core.
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: A common and effective palladium catalyst for Suzuki couplings, known for its stability and broad substrate scope.
-
Potassium Carbonate (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle.
-
DME/Water: A common solvent system for Suzuki reactions, where DME solubilizes the organic components and water dissolves the inorganic base. Degassing the solvent is critical to prevent oxidation of the palladium catalyst.
Materials:
-
Amide derivative of this compound (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the bromo-indazole amide derivative (1 equivalent), the boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-aryl or 5-heteroaryl indazole derivative.
Structure-Activity Relationship (SAR) Analysis
The derivatization of this compound allows for a systematic exploration of the SAR. The following table presents hypothetical but representative data for a series of amide derivatives tested against PLK4, illustrating key SAR trends observed in the literature for indazole-based kinase inhibitors.[3][4][5]
| Compound ID | R Group (Amide) | 5-Position Substituent | PLK4 IC₅₀ (nM) |
| 1 | -NH-CH₃ | -Br | 500 |
| 2 | -NH-Cyclopropyl | -Br | 250 |
| 3 | -NH-Phenyl | -Br | 150 |
| 4 | -NH-(4-Fluorophenyl) | -Br | 80 |
| 5 | -NH-(4-Fluorophenyl) | -Phenyl | 40 |
| 6 | -NH-(4-Fluorophenyl) | -(2-Methoxyphenyl) | 25 |
| 7 | -NH-(4-Fluorophenyl) | -(Pyridin-4-yl) | 15 |
Key SAR Insights:
-
Amide Substituent (R Group): Small aliphatic groups (Compound 1 , 2 ) generally show moderate activity. Aromatic rings (Compound 3 ) often improve potency, likely through additional hydrophobic or π-stacking interactions. The introduction of electron-withdrawing groups like fluorine on the phenyl ring (Compound 4 ) can further enhance activity by modulating the electronics and potentially forming favorable interactions.
-
5-Position Substituent: Replacing the bromine with a phenyl group (Compound 5 ) via Suzuki coupling often leads to a significant increase in potency. This is attributed to the phenyl ring occupying a hydrophobic pocket in the kinase active site. Further substitution on this phenyl ring (Compound 6 ) or its replacement with a heteroaromatic ring like pyridine (Compound 7 ) can fine-tune interactions and improve properties like solubility.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategic placement of functional groups—an amide-forming acetic acid at the 3-position and a cross-coupling-ready bromine at the 5-position—provides medicinal chemists with a powerful platform for the rapid synthesis of diverse compound libraries. The demonstrated success of the indazole scaffold in clinically relevant kinase inhibitors underscores the potential of derivatives from this starting material to yield novel therapeutic candidates. The protocols and SAR insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this important chemical entity in their discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening with 2-(5-Bromo-1H-indazol-3-yl)acetic acid library
Application Note & Protocols
Topic: High-Throughput Screening with a 2-(5-Bromo-1H-indazol-3-yl)acetic Acid Library for Novel Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] This application note provides a comprehensive guide for leveraging a focused compound library derived from this compound in a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. We present a detailed workflow, from library management and assay development to data analysis and hit validation, grounded in field-proven insights. The protocols herein describe a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, designed for miniaturization and automation. By explaining the causality behind experimental choices and incorporating self-validating systems, this guide empowers researchers to efficiently navigate the complexities of HTS and identify high-quality lead compounds.
The Strategic Advantage of the Indazole Scaffold
The indazole heterocycle is a cornerstone of modern drug discovery, recognized for its ability to engage in key hydrogen bonding patterns with a multitude of biological targets, particularly the hinge region of protein kinases.[3] Marketed drugs like Pazopanib, a multi-kinase inhibitor, feature this core structure, validating its therapeutic potential.[1]
The this compound scaffold is an exceptionally strategic starting point for a screening library for several reasons:
-
The Indazole Core: Provides the foundational binding motif. The N1 and N2 positions of the pyrazole ring act as crucial hydrogen bond donors and acceptors.
-
The 5-Bromo Position: Serves as a versatile chemical handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the solvent-exposed region of the target's binding pocket.[4]
-
The 3-Acetic Acid Group: Offers another vector for modification, such as amide bond formation, enabling the library to probe for additional interactions and fine-tune physicochemical properties.
This structure is ideal for a fragment-based or scaffold-elaboration approach, where a focused library can efficiently explore the chemical space around a validated core, increasing the probability of identifying potent and selective hits.[5][6]
Library Preparation and Management
The quality of a screening campaign is fundamentally dependent on the integrity of the compound library.[7] Meticulous management is non-negotiable for generating reproducible and reliable data.
Protocol 1: Master Stock and Assay-Ready Plate Generation
This protocol outlines the steps for preparing master compound stocks and creating "assay-ready" plates suitable for an automated HTS workflow.
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS due to its high solubilizing power and miscibility with aqueous assay buffers.[8] However, its quality is paramount; water content can lead to compound precipitation over time. Using a multi-step plating process from a master stock minimizes freeze-thaw cycles of the core library, preserving compound integrity.[9]
Materials:
-
This compound derivative library (lyophilized powders)
-
Anhydrous, HTS-grade DMSO (≤0.05% water)
-
Acoustic-compatible source plates (e.g., 384-well LoBase)
-
Assay plates (e.g., 1536-well, low-volume, non-binding surface, white)
-
Plate seals (foil or DMSO-resistant plastic)
Equipment:
-
Automated liquid handler or acoustic dispenser (e.g., Echo, Mosquito)
-
Centrifuge with plate rotors
-
Controlled environment for storage (-20°C or -80°C)
Procedure:
-
Master Stock Preparation (10 mM): a. Allow lyophilized compounds to equilibrate to room temperature before opening to prevent water condensation. b. Add a precise volume of anhydrous DMSO to each compound vial to achieve a final concentration of 10 mM. c. Cap securely and vortex for 10-15 minutes. Visually inspect for complete solubilization. d. Transfer the 10 mM stocks to a 384-well source plate. This is the Master Stock Plate . e. Seal, centrifuge briefly (1 min at 1000 x g) to collect all liquid, and store at -80°C.
-
Intermediate Plate Generation: a. Thaw the Master Stock Plate. Centrifuge briefly. b. Using an automated liquid handler, perform an intra-plate serial dilution or transfer a fixed volume to a new 384-well plate to create a lower concentration Intermediate Plate (e.g., 1 mM). This plate will be the direct source for the assay plates, preserving the master stock. c. Store the sealed Intermediate Plate at -20°C.
-
Assay-Ready Plate Generation (Acoustic Dispensing): a. Thaw the Intermediate Plate and centrifuge. b. Using an acoustic dispenser, transfer nanoliter volumes of compound from the Intermediate Plate into the 1536-well assay plates. This non-contact method is precise and minimizes cross-contamination. c. For a 10 µM final assay concentration in a 5 µL final volume, dispense 50 nL of a 1 mM stock. d. The resulting plates, containing only nanoliter spots of compound in DMSO, are the Assay-Ready Plates . They can be sealed and stored at -20°C for weeks until use.
HTS Campaign: A TR-FRET Kinase Assay
We will use a hypothetical target, AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance, as it has been successfully targeted by indazole-based inhibitors.[5] The chosen assay format is TR-FRET, a robust, homogeneous "mix-and-read" technology ideal for HTS.[10]
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the AXL kinase. A Europium (Eu)-labeled anti-phospho-tyrosine antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds. The biotin tag on the substrate brings the SA-APC into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, producing a high TR-FRET signal. Inhibitors prevent this phosphorylation, leading to a low signal.
Caption: TR-FRET assay principle for kinase activity.
Protocol 2: Primary HTS of the Indazole Library
Rationale: This protocol is designed for a 1536-well format to conserve reagents and maximize throughput. A single-point screen (e.g., at 10 µM) is used to identify initial "hits" from the large library. Controls are essential for validating the performance of each plate.[11]
Materials:
-
Assay-Ready Plates (from Protocol 1)
-
Recombinant AXL Kinase
-
Biotinylated peptide substrate (e.g., Biotin-EEPLYWSFPAKKK)
-
ATP
-
Eu-labeled anti-phospho-tyrosine antibody (e.g., P-Tyr-100)
-
Streptavidin-APC (SA-APC)
-
Staurosporine (positive control inhibitor)
-
Assay Buffer: 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35[12]
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.
Equipment:
-
Multimode plate reader with TR-FRET capability (e.g., BMG PHERAstar, PerkinElmer EnVision)[13]
-
Automated liquid handler/dispenser
Procedure (5 µL Final Volume):
-
Plate Layout: Designate columns for controls:
-
Columns 1-4: Negative Control (DMSO vehicle only, 100% activity)
-
Columns 5-8: Positive Control (e.g., 1 µM Staurosporine, 0% activity)
-
Remaining wells: Library compounds.
-
-
Kinase Reaction: a. To the Assay-Ready Plates, add 2.5 µL of kinase/substrate mix (containing AXL kinase and biotin-peptide substrate in Assay Buffer). b. Centrifuge plates (1 min at 500 x g). c. Add 2.5 µL of ATP solution (prepared in Assay Buffer at 2x the final desired concentration, e.g., 2x Km). This initiates the reaction. d. Seal plates and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: a. Add 5 µL of Stop/Detection Buffer containing the Eu-antibody and SA-APC. b. Seal plates, protect from light, and incubate for 60 minutes to 2 hours at room temperature to allow for antibody binding.
-
Data Acquisition: a. Read the plates on a TR-FRET enabled plate reader. b. Settings: Ex: 320/340 nm, Em: 665 nm (acceptor) and 615 nm (donor). Delay time: 100 µs, Integration time: 400 µs. c. Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
Assay Quality Control
Rationale: The Z'-factor is a statistical measure of assay quality, indicating the separation between the positive and negative control distributions.[14] A robust assay will have a clear distinction between these controls, ensuring that hits are statistically significant.
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | > 3 | Ensures a sufficient dynamic range to detect inhibition. |
| Z'-Factor | 1 - [3*(SDNeg + SDPos) / |MeanNeg - MeanPos|] | > 0.5 | A Z' > 0.5 indicates an excellent assay with low variability and a large signal window, suitable for HTS.[14] |
Data Analysis and Hit Identification
The goal is to transform raw plate reader data into a prioritized list of "hit" compounds.
Caption: High-level workflow for HTS data analysis.
1. Normalization: Raw TR-FRET ratios are converted to Percent Inhibition to normalize for plate-to-plate variation.
-
Formula: % Inhibition = 100 * (1 - [SignalCompound - MeanPos] / [MeanNeg - MeanPos])
2. Hit Selection: A common and robust method is the Z-score, which measures how many standard deviations a compound's signal is from the plate mean (or median).
-
Formula: Z-score = (ValueCompound - MedianPlate) / MADPlate
-
MAD (Median Absolute Deviation) is used instead of standard deviation as it is less sensitive to outliers (i.e., strong hits).
-
-
Hit Criterion: A compound is typically classified as a primary hit if its Z-score is < -3 .
Hit Confirmation and Triage
Primary hits from a single-point screen require rigorous confirmation to eliminate false positives and prioritize the most promising compounds for further study.
Caption: Workflow for hit confirmation and validation.
Protocol 3: Dose-Response and IC₅₀ Determination
Rationale: This protocol confirms the activity of primary hits and quantifies their potency by generating an IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). This is critical for structure-activity relationship (SAR) studies.
Procedure:
-
Source fresh, powdered samples of the primary hit compounds to rule out degradation or concentration errors in the original library plates.
-
Create 10-point, 3-fold serial dilutions in DMSO, starting from a high concentration (e.g., 100 µM).
-
Dispense these dilutions into an assay plate.
-
Perform the TR-FRET kinase assay as described in Protocol 2.
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Orthogonal Confirmation with Surface Plasmon Resonance (SPR)
Rationale: An orthogonal assay uses a different detection technology to confirm the hit's activity, ensuring it is not an artifact of the primary assay (e.g., fluorescence interference).[13] SPR is a label-free technology that directly measures the binding of the compound to the target protein in real-time.[13]
Procedure:
-
Immobilize biotinylated AXL kinase onto a streptavidin-coated SPR sensor chip.
-
Flow a series of concentrations of the hit compound over the chip surface.
-
Measure the change in refractive index upon binding, which is proportional to the amount of bound compound.
-
Analyze the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).
-
A confirmed hit will show concentration-dependent binding to the kinase.
| Hit ID | Primary Screen (% Inhib @ 10µM) | Confirmed IC₅₀ (µM) | Orthogonal SPR (KD, µM) | Status |
| IND-001 | 85.2 | 0.25 | 0.31 | Validated Hit |
| IND-002 | 78.9 | 1.1 | 0.95 | Validated Hit |
| IND-003 | 65.4 | > 20 | No Binding | False Positive |
| IND-004 | 92.1 | 0.08 | 0.11 | Validated Hit |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput screening: advances in assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 14. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing 2-(5-Bromo-1H-indazol-3-yl)acetic acid as a Modulator of the MAPK/ERK Signaling Pathway
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous small molecules developed as potent kinase inhibitors.[1] Several indazole-containing drugs, such as axitinib and pazopanib, have been approved for cancer treatment, highlighting the therapeutic relevance of this chemical class.[1] These molecules typically function by competing with ATP for the binding pocket of protein kinases, thereby disrupting signal transduction pathways that are often hyperactivated in disease states.
This document provides a comprehensive guide for researchers to investigate the biological activity of 2-(5-Bromo-1H-indazol-3-yl)acetic acid , a member of the indazole family. Due to the established role of indazole derivatives as kinase inhibitors, we hypothesize that this compound modulates key cellular signaling cascades. This application note outlines a systematic, field-proven workflow to test the hypothesis that this compound targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]
The protocols described herein provide a robust framework for determining the compound's cytotoxic potential, quantifying its inhibitory effect on MAPK/ERK signaling, and visualizing its impact on downstream cellular events.
Hypothesized Mechanism of Action: Targeting the MAPK/ERK Cascade
The MAPK/ERK pathway is a three-tiered kinase cascade composed of RAF (MAPKKK), MEK1/2 (MAPKK), and ERK1/2 (MAPK).[3] Upon stimulation by growth factors, MEK1/2 phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204), leading to its activation.[3] Activated, phosphorylated ERK (p-ERK) then translocates from the cytoplasm to the nucleus, where it phosphorylates transcription factors that regulate genes involved in cell proliferation and survival.[3][4]
We propose that this compound may inhibit one of the kinases in this cascade (e.g., MEK1/2 or an upstream activator). This inhibition would lead to a decrease in the phosphorylation of ERK1/2, preventing its nuclear translocation and subsequent activation of downstream targets. This would ultimately result in a reduction in cell viability and proliferation.
Visualizing the Target Pathway and Experimental Strategy
To effectively characterize a novel inhibitor, a multi-assay approach is required. The workflow begins with a broad assessment of cellular impact (cytotoxicity) and progressively narrows down to specific molecular events (protein phosphorylation and localization).
Caption: Experimental workflow for characterizing this compound.
Protocol 1: Determining Cytotoxicity and IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50). This value is crucial for designing subsequent mechanism-of-action studies.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., HCT116, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with untreated cells as a 100% viability control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[7]
-
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.1 ± 4.8 |
| 10 | 25.3 ± 3.9 |
| 50 | 8.1 ± 2.1 |
| 100 | 4.5 ± 1.5 |
| Calculated IC50 | ~5 µM |
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Inhibition
Objective: To directly measure the effect of the compound on the phosphorylation status of key MAPK pathway proteins, MEK1/2 and ERK1/2. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the sensitive detection of protein phosphorylation levels, which is a direct measure of kinase activity.[8] Total protein levels are measured as a control to ensure that changes in phosphorylation are not due to overall protein degradation.
Caption: Hypothesized inhibition point in the MAPK/ERK pathway.
Materials:
-
Cell line and culture reagents
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-Total MEK1/2
-
Mouse anti-Total ERK1/2[9]
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
Anti-rabbit IgG, HRP-linked
-
Anti-mouse IgG, HRP-linked
-
-
ECL chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells by adding 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (diluted in 5% BSA in TBST as per manufacturer's recommendation).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalize to the loading control (GAPDH) to correct for loading differences. Express results as a fold change relative to the vehicle-treated control.[2]
Hypothetical Data Presentation:
| Treatment | p-ERK/Total ERK (Fold Change) | p-MEK/Total MEK (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Compound (5 µM) | 0.35 ± 0.08 | 0.95 ± 0.11 |
| Compound (10 µM) | 0.12 ± 0.05 | 0.91 ± 0.13 |
Causality Insight: In this hypothetical result, the compound significantly reduces p-ERK levels but has little effect on p-MEK. This suggests the compound might be acting directly on MEK1/2 (preventing it from phosphorylating ERK) or on ERK itself, rather than further upstream at RAF.
Protocol 3: Immunofluorescence Imaging of ERK1/2 Nuclear Translocation
Objective: To visually confirm the functional consequence of ERK1/2 inhibition by observing its subcellular localization. Inactive ERK is retained in the cytoplasm, while activated p-ERK translocates to the nucleus.[4]
Principle: Immunofluorescence (IF) uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.[10] By staining for total ERK1/2, its location can be observed under different treatment conditions. A nuclear counterstain (like DAPI) is used to identify the nucleus.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
Growth factor for pathway stimulation (e.g., EGF or PMA)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum in PBS
-
Primary antibody: Mouse anti-Total ERK1/2
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 (or other green fluorophore)
-
Nuclear counterstain: DAPI
-
Mounting medium
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips. Once attached, serum-starve the cells for 12-18 hours to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (at IC50 concentration) or vehicle for 2 hours.
-
Pathway Stimulation: Stimulate the cells by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes. Leave one set of vehicle-treated cells unstimulated as a negative control.
-
Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes to allow antibody access to intracellular proteins.[11]
-
Blocking: Wash twice with PBS. Block with 5% Normal Goat Serum for 1 hour to minimize non-specific antibody binding.[12]
-
Antibody Incubation: Incubate with primary anti-ERK1/2 antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging and Analysis: Visualize the samples using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Merged images will show ERK localization relative to the nucleus. Compare the cytoplasmic vs. nuclear fluorescence intensity between conditions.
Expected Results:
-
Vehicle, Unstimulated: ERK staining will be predominantly cytoplasmic.
-
Vehicle + EGF: ERK staining will show significant accumulation in the nucleus (co-localization with DAPI).
-
Compound + EGF: ERK staining will remain predominantly cytoplasmic, similar to the unstimulated control, demonstrating that the compound blocked the growth factor-induced nuclear translocation.[13]
Conclusion and Future Directions
This application note provides a validated, multi-step workflow to characterize the effects of this compound, a novel compound of the therapeutically relevant indazole class. By systematically assessing its impact on cell viability, key protein phosphorylation events, and downstream functional outcomes, researchers can build a comprehensive profile of its mechanism of action.
The protocols described—MTT for cytotoxicity, Western blotting for target engagement, and immunofluorescence for functional validation—form a self-validating system. Positive results from this workflow would strongly support the hypothesis that this compound functions as an inhibitor of the MAPK/ERK signaling pathway. Subsequent studies could include in vitro kinase assays to identify the specific kinase target (e.g., MEK1, ERK2) and in vivo studies to assess therapeutic efficacy in disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Nuclear Translocation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Indazole derivatives are critical pharmacophores in numerous therapeutic agents, but their synthesis can present unique challenges.[1][2] This document provides in-depth, experience-driven answers to common problems encountered during the synthesis of this compound and related analogues.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different retrosynthetic pathways. The optimal route often depends on the availability of starting materials and the scale of the reaction. Below is a high-level overview of two common strategies: functionalization of a pre-formed indazole core and construction of the indazole ring from an acyclic precursor.
Caption: High-level overview of two synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format.
Q1: My cyclization of an ethyl 2-(2-amino-5-bromophenyl)acetate precursor via diazotization is resulting in low yields and significant tar formation. How can I optimize this reaction?
Answer: This is a classic and sensitive transformation that relies on the controlled formation and intramolecular reaction of a diazonium salt. Low yields and decomposition are often linked to temperature control and the acidity of the medium.
The mechanism involves the diazotization of the aniline to form a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. If the reaction conditions are too harsh or the diazonium intermediate is not consumed quickly, it can decompose or participate in unwanted side reactions, leading to tar formation.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Rationale |
| Temperature | Reaction is exothermic; loss of control leads to decomposition. | Maintain strict temperature control, typically between 0 °C and 5 °C, during the addition of the diazotizing agent (e.g., NaNO₂). Use a jacketed reactor for larger scales. | The aryl diazonium salt intermediate is thermally unstable. Low temperatures suppress decomposition and unwanted coupling side reactions. |
| Acidity | Incorrect acid concentration can affect diazotization rate and stability. | Use a slight excess of a non-nucleophilic acid like H₂SO₄ or HCl. The reaction is often performed in aqueous acidic solution. | Sufficient acid is required to fully protonate the nitrous acid precursor and prevent the formation of diazoamino compounds, but excessive acidity can accelerate decomposition. |
| Addition Rate | Rapid addition of NaNO₂ creates localized high concentrations of HNO₂. | Add the aqueous solution of sodium nitrite dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring. | Slow addition ensures that the generated nitrous acid reacts immediately with the aniline, minimizing its self-decomposition and side reactions. |
| Solvent | Poor solubility of the starting material or intermediates. | While often run in aqueous acid, using a co-solvent like acetic acid can sometimes improve solubility and lead to cleaner reactions.[3] | Improved homogeneity ensures that the intramolecular cyclization is favored over intermolecular side reactions. |
Analytical Checkpoint: Before workup, you can attempt to monitor the reaction by quenching a small aliquot in a solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye would indicate the presence of unreacted diazonium salt.
Q2: I am attempting to brominate an indazole-3-acetic acid ester, but I'm getting a mixture of isomers and over-brominated products. How can I achieve selective C5-bromination?
Answer: Achieving regioselectivity in the electrophilic substitution of the indazole ring is a common challenge. The indazole nucleus is activated towards electrophilic attack, and the position of substitution is directed by the existing groups and the reaction conditions. For bromination, the C5 position is often favored, but C7 and di-brominated products can also form.
A reliable method for selective C5 bromination involves using elemental bromine in acetic acid.[4]
Key Control Parameters:
-
Stoichiometry: Use a precise stoichiometry of bromine (typically 1.0 to 1.1 equivalents). Using a large excess will inevitably lead to di- and tri-brominated species.
-
Temperature: The reaction should be conducted at an elevated temperature (e.g., 90 °C) to ensure the reaction proceeds, but excessive heat can lead to decomposition. Dropwise addition of the bromine solution at this temperature is crucial.[4]
-
Solvent: Glacial acetic acid is an excellent solvent as it protonates the indazole ring, modulating its reactivity and influencing the regiochemical outcome.
If you are still observing mixtures, consider using a bulkier brominating agent like N-Bromosuccinimide (NBS). While often used for radical bromination, under acidic conditions, it can serve as an electrophilic bromine source and may offer improved selectivity due to steric hindrance.[5]
Q3: The final hydrolysis of my ethyl 2-(5-bromo-1H-indazol-3-yl)acetate is sluggish or leads to decomposition of the product. What are the optimal conditions?
Answer: Saponification of the ester to the target carboxylic acid is the final step and must be performed carefully to avoid side reactions. The indazole ring system can be sensitive to harsh basic conditions, especially at elevated temperatures, which can lead to ring-opening or decarboxylation.[6]
Troubleshooting Hydrolysis:
Caption: Troubleshooting workflow for ester hydrolysis.
Recommended Protocol:
-
Dissolve the ethyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add 1.5-2.0 equivalents of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until all starting material is consumed. This may take several hours.
-
Once complete, carefully acidify the reaction mixture with cold 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Using LiOH in a THF/water system at room temperature is generally the mildest and most effective method, minimizing the risk of degradation.[6]
Detailed Experimental Protocol
This section provides a detailed, validated protocol for a key step in one of the common synthetic routes.
Protocol: Selective C5-Bromination of 1H-Indazole-3-carboxylic Acid
This protocol is adapted from a reported literature procedure and is effective for selectively preparing the 5-bromo-indazole core.[4]
Materials:
-
Indazole-3-carboxylic acid
-
Glacial acetic acid
-
Bromine
-
Ice water
Procedure:
-
Suspend 1.0 equivalent of indazole-3-carboxylic acid in glacial acetic acid (approx. 60 mL per gram of starting material).
-
Heat the suspension to 120 °C until a clear solution is formed, then cool the solution to 90 °C.
-
In a separate flask, prepare a solution of 2.0 equivalents of bromine in a small amount of glacial acetic acid (approx. 2 mL per 0.6 mL of bromine).
-
Slowly add the bromine solution dropwise to the indazole-3-carboxylic acid solution while maintaining the temperature at 90 °C.
-
After the addition is complete, continue to heat the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by LC-MS to ensure consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water with stirring. A precipitate should form immediately.
-
Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acetic acid and bromine.
-
Dry the resulting white solid under vacuum at room temperature to yield 5-bromo-1H-indazole-3-carboxylic acid. The expected yield is typically high (85-90%).[4]
Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the indazole protons, and the mass spectrum will show the characteristic isotopic pattern for a monobrominated compound.[4]
References
- 1. Page loading... [guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Welcome to the dedicated technical support guide for the purification of 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 885271-84-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a light yellow solid. Its molecular weight is approximately 255.07 g/mol . It is advisable to handle this compound in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE).
Q2: What are the common impurities I might encounter after synthesizing this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and side-products from the reaction. For instance, if the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis could leave residual ester. Other potential impurities could be isomers or over-brominated species.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. Some suppliers of similar compounds recommend storage at 0-8 °C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent degradation, especially if the compound is sensitive to air or moisture.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is ideal for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product After Recrystallization | The chosen solvent system is not optimal; the compound may be "oiling out" instead of crystallizing. Impurities may be preventing crystallization. | - Try a different solvent or a mixture of solvents. Good solvents for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. - Add a co-solvent in which the compound is less soluble to the hot solution until turbidity appears, then clarify with a few drops of the initial solvent and allow to cool slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Seeding with a small crystal of pure product can also initiate crystallization. |
| Low Recovery from Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. The product was filtered before crystallization was complete. | - Select a solvent in which the compound has lower solubility. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. Placing it in an ice bath can improve yield. |
| Streaking or Tailing on TLC Plate During Column Chromatography | The compound is acidic and is interacting strongly with the basic silica gel. The loading solvent is too polar. The sample is overloaded. | - Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[2] - Dissolve the sample in a minimal amount of a less polar solvent before loading it onto the column. - Ensure the sample is not loaded in a quantity exceeding the capacity of the column. |
| Poor Separation of Impurities by Column Chromatography | The eluent system does not have the right polarity to effectively separate the compound from its impurities. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (Rf value of the product around 0.3-0.4). - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is Insoluble in Common Organic Solvents for Purification | The compound may be highly polar or exist as a salt. | - Try more polar solvents such as methanol, ethanol, or mixtures with water. - If the compound is a salt, it may be necessary to neutralize it to the free acid form before attempting dissolution in organic solvents. |
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying compounds based on their polarity.[3]
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound via flash column chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point for acidic compounds like this could be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5-1% acetic acid to the mobile phase to reduce tailing.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the chromatography column.[4] Allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).[4]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common purification issues.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
Overcoming regioselectivity issues in indazole synthesis.
Technical Support Center: Indazole Synthesis
Version: 1.0
Introduction: Navigating the Regioselectivity Challenge in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. However, its synthesis is often plagued by a critical challenge: controlling regioselectivity. The formation of N1 versus N2 isomers can be notoriously difficult to predict and manage, leading to complex product mixtures, reduced yields, and costly purification steps.
This guide is designed for researchers, chemists, and drug development professionals who encounter these issues. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why regioselectivity issues arise and how to overcome them. We will dissect common synthetic routes, offer detailed troubleshooting advice, and provide validated protocols to help you gain precise control over your indazole synthesis.
Section 1: The N1 vs. N2 Isomerism Problem
The core of the regioselectivity issue lies in the two nucleophilic nitrogen atoms within the indazole ring. Alkylation, acylation, and other substitutions can occur at either the N1 or N2 position, and the outcome is highly dependent on a subtle interplay of electronic, steric, and reaction-specific factors.
FAQ: Why am I getting a mixture of N1 and N2 isomers?
Answer: The formation of a mixture of N1 and N2 isomers is a common problem governed by both thermodynamic and kinetic factors.
-
Electronic Effects: The N2-substituted indazole is often the thermodynamically more stable product due to favorable electronic delocalization, resembling a pyrazole-like aromatic system.
-
Steric Hindrance: The N1 position is sterically more accessible. Therefore, under kinetically controlled conditions (e.g., lower temperatures, rapid addition of reagents), substitution at N1 is often favored, especially with bulky electrophiles.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the N1/N2 ratio. For instance, in alkylation reactions, polar aprotic solvents like DMF or DMSO tend to favor N2 substitution, while nonpolar solvents may favor N1. The nature of the counter-ion from the base used can also influence the site of attack.
Section 2: Troubleshooting Guide for Common Synthetic Routes
Davis-Beirut Reaction (Synthesis from o-nitrobenzylamines)
The Davis-Beirut reaction and its variants are powerful methods for constructing the indazole core. However, controlling the cyclization step is key to achieving high regioselectivity.
Scenario 1: My reaction yields the undesired 2H-indazole as the major product.
Troubleshooting Steps:
-
Assess the Base and Solvent System: Strong bases in polar aprotic solvents (e.g., NaH in DMF) often lead to the thermodynamic N2 product.
-
Recommendation: Switch to a weaker base and a less polar solvent system. For example, using potassium carbonate (K₂CO₃) in a solvent like acetonitrile or even toluene can favor the kinetically controlled N1 cyclization pathway.
-
-
Lower the Reaction Temperature: High temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable N2 isomer.
-
Recommendation: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N1 product. Monitor the reaction progress carefully, as the reaction rate will be slower.
-
-
Modify the Starting Material: The electronic nature of the substituents on the aromatic ring can influence the cyclization outcome.
-
Recommendation: If possible, introduce an electron-withdrawing group at the C3 position of the starting o-nitrobenzylamine. This can electronically disfavor the N2 position, thereby promoting N1 cyclization.
-
Table 1: Effect of Reaction Conditions on Davis-Beirut Regioselectivity
| Parameter | Condition Favoring N1 | Condition Favoring N2 | Rationale |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, KOtBu) | Stronger bases favor formation of the thermodynamically stable N2-anion. |
| Solvent | Nonpolar / Aprotic (e.g., Toluene, THF) | Polar Aprotic (e.g., DMF, DMSO) | Polar solvents stabilize the more delocalized N2-anion intermediate. |
| Temperature | Low (0 °C to RT) | High (Reflux) | Higher temperatures allow the system to reach thermodynamic equilibrium. |
N-Arylation and N-Alkylation of Pre-formed Indazoles
Direct functionalization of the indazole NH is a common strategy, but it is highly susceptible to regioselectivity issues.
Scenario 2: My Buchwald-Hartwig amination is giving a poor N1/N2 ratio.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand on the palladium or copper catalyst is the most important factor in directing regioselectivity.
-
Recommendation: For N1 selectivity, bulky, electron-rich ligands such as Xantphos or DavePhos are often effective. These ligands create a sterically hindered catalytic complex that favors approach at the less-hindered N1 position. For N2 selectivity, smaller ligands like P(o-tol)₃ can be more effective.
-
-
Solvent and Base Combination: This combination influences both the catalyst's efficacy and the nucleophilicity of the indazole nitrogens.
-
Recommendation: A common system for N1-arylation is Pd₂(dba)₃ with Xantphos and Cs₂CO₃ in a solvent like 1,4-dioxane or toluene. The large cesium counter-ion is believed to coordinate preferentially at the N1 position, directing the arylation.
-
Experimental Protocol: Selective N1-Arylation of Indazole
-
To an oven-dried Schlenk tube, add indazole (1.0 mmol), aryl halide (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ (0.02 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the N1-arylindazole.
Diagram 1: Logic for Controlling N-Arylation Regioselectivity
Caption: Controlling N-arylation via steric hindrance of the catalyst complex.
Use of Protecting/Directing Groups
When direct methods fail, a protecting group strategy is often the most reliable way to ensure regioselectivity.
FAQ: What is the best protecting group for achieving N1 functionalization?
Answer: The choice of protecting group depends on the subsequent chemistry you plan to perform. A good protecting group should be easy to install selectively, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.
-
For N1-Alkylation/Arylation: One of the most effective strategies is to first protect the N1 position with a group that can be easily removed, perform the desired reaction at the N2 position, and then deprotect. However, a more direct approach is to use a removable group at N2 to direct functionalization to N1.
-
The SEM (2-(Trimethylsilyl)ethoxymethyl) Group: SEM-Cl can be directed to the N1 position under specific conditions. Subsequent deprotection with fluoride (e.g., TBAF) or acid is typically clean and efficient.
-
The BOC (tert-Butoxycarbonyl) Group: While Boc₂O can give mixtures, it often favors the N1 position. It is stable to many reaction conditions and is easily removed with acid (e.g., TFA).
Diagram 2: Workflow for N1-Selective Functionalization using a Protecting Group
Technical Support Guide: Optimizing the Synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Indazole derivatives are crucial pharmacophores in numerous therapeutic agents, including kinase inhibitors.[1][2] The synthesis of this compound, a key building block, can present several challenges that impact yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve reliable, high-yield results.
Section 1: Overview of Synthetic Strategies
Two primary, validated routes are commonly employed for the synthesis of this compound and its precursors. The choice of strategy often depends on the availability of starting materials and tolerance to specific reaction conditions.
-
Route A: Nitrosation of 5-Bromoindole. This is a widely used method that transforms a readily available indole into the indazole core.[3] It proceeds via a key intermediate, 5-Bromo-1H-indazole-3-carbaldehyde, which then requires further functionalization to introduce the acetic acid moiety.
-
Route B: N-N Bond Forming Cyclization. This elegant approach builds the indazole ring from a substituted 2-nitroaryl precursor. It allows for the direct synthesis of various indazole acetic acid derivatives by carefully selecting the reaction solvent and nucleophile.[4][5]
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield for the conversion of 5-bromoindole to 5-bromo-1H-indazole-3-carbaldehyde (Route A) is very low (<20%). What is causing this and how can I fix it?
Answer: This is a common issue in the nitrosation/rearrangement of indoles. The low yield is almost always due to the formation of undesired side products, primarily from the nucleophilic indole attacking reactive intermediates.[1][6]
Causality & Expert Analysis: The reaction proceeds through a complex mechanism involving the formation of a highly reactive nitroso-intermediate. The key to a high yield is to favor the desired intramolecular rearrangement pathway and prevent the starting indole from participating in intermolecular side reactions.[1] A modest yield of 13% can be expected at room temperature without optimization, but this can be significantly improved.[3]
Troubleshooting Steps & Optimization:
-
Control Reaction Temperature: The most critical parameter is temperature. Running the reaction at 0°C instead of room temperature can dramatically increase the yield from ~19% to over 70%.[1]
-
Implement Reverse Addition: Instead of adding the nitrosating agent (NaNO₂/HCl solution) to the indole, add the indole solution slowly to the pre-formed nitrosating mixture. A syringe pump is ideal for this.[3] This strategy maintains a low concentration of the nucleophilic indole throughout the reaction, minimizing its ability to form dimers and other byproducts.[1][6]
-
Optimize Reagent Stoichiometry: An excess of the nitrosating agent is required. Successful protocols often use a significant excess of sodium nitrite (e.g., 8 equivalents) and a carefully controlled amount of acid (e.g., 7 equivalents of 2N HCl).[3]
-
Monitor Reaction Time and Temperature Post-Addition: After the slow addition at 0°C, the reaction often requires warming to a higher temperature (e.g., 50°C) for several hours to drive the rearrangement to completion.[3]
| Parameter | Unoptimized Condition | Optimized Condition | Expected Yield | Reference |
| Addition Mode | Normal (Reagent to Substrate) | Reverse (Substrate to Reagent) | - | [1] |
| Temperature | Room Temperature | 0°C (during addition) | 13-41% -> 72-94% | [1][3] |
| NaNO₂ Equiv. | 2-3 | 8 | - | [3] |
| HCl Equiv. | 2.7 | 7 | - | [3] |
| Post-Addition | 2h at RT | 2h at RT, then 3h at 50°C | - | [3] |
Question 2: In the N-N bond-forming cyclization (Route B), I am getting an unexpected α-methoxy substituted product instead of the desired acetic acid. Why is this happening?
Answer: This fascinating result occurs when using simple alcohols like methanol as the solvent/nucleophile in the reaction.[5] The reaction pathway can be directed to produce three distinct types of indazole acetic acid derivatives based on the choice of nucleophilic solvent.[4]
Causality & Expert Analysis: The reaction proceeds through a cascade mechanism where the alcohol solvent can act as a nucleophile and become incorporated into the final product structure, resulting in a 2-alkoxyacetic acid derivative.[5] To obtain the desired unsubstituted 2-(1H-indazol-3-yl)acetic acid, a nucleophile that can act as a hydrogen source is required.
Solution: To synthesize the target compound, this compound, you must change the solvent from a simple alcohol to ethanolamine . When ethanolamine is used as the solvent, it facilitates the desired cyclization and reduction pathway to yield the unsubstituted acetic acid in excellent yield.[5]
| Nucleophile / Solvent | Product Type | Typical Yield | Reference |
| Methanol (MeOH) | 2-Methoxyacetic acid derivative | Good | [5] |
| Ethanolamine | Unsubstituted Acetic Acid | Excellent (e.g., >70%) | [5] |
| N,N-Dimethylethanolamine | Mixture of Acetic Acid and Alkoxy derivative | Moderate (e.g., 44%) | [5] |
Question 3: The final hydrolysis of my ethyl ester precursor is incomplete or leads to decomposition. How can I improve this step?
Answer: Standard ester hydrolysis using strong bases like NaOH or LiOH at elevated temperatures can sometimes be sluggish or lead to degradation of the sensitive indazole core. A milder, more efficient method is often required.
Causality & Expert Analysis: The indazole ring can be susceptible to harsh basic conditions. Incomplete hydrolysis results in difficult purification, while decomposition directly lowers the yield. Microwave-assisted synthesis offers a powerful alternative, often leading to cleaner reactions, lower energy costs, and drastically accelerated reaction times.[7]
Troubleshooting Steps & Optimization:
-
Switch to a Milder Base: Use potassium carbonate (K₂CO₃) instead of sodium hydroxide. It is effective for the hydrolysis of various azolylacetates.[7]
-
Employ Microwave Irradiation: Heating the reaction mixture of the ethyl ester, K₂CO₃ (approx. 3 equivalents), and ethanol in a sealed microwave reactor can drive the reaction to completion quickly and efficiently.
-
Optimize Microwave Conditions: A typical starting point would be 180°C for 20 minutes.[7] This high temperature for a short duration often provides the energy for hydrolysis without causing significant thermal decomposition. The final product is the potassium salt, which can be easily neutralized in the workup to yield the desired carboxylic acid.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the critical intermediates I should characterize to ensure the reaction is proceeding correctly?
-
A: For Route A, it is essential to obtain and verify the structure of 5-bromo-1H-indazole-3-carbaldehyde . Its successful formation confirms the crucial ring-transformation step. Spectroscopic data (¹H NMR, MS) should be collected. For example, the aldehyde proton typically appears around 10.18 ppm in DMSO-d6.[8] For both routes, if proceeding via the ethyl ester, ethyl 2-(5-bromo-1H-indazol-3-yl)acetate is the key precursor to isolate and purify before the final hydrolysis.
-
-
Q2: What are the primary safety concerns with these synthetic routes?
-
A: In Route A, the generation of the nitrosating agent from sodium nitrite and HCl should be performed in a well-ventilated fume hood at 0°C, as it can produce noxious nitrogen oxides. In Route B precursors, hydrazine is often used, which is toxic and a suspected carcinogen; handle with appropriate personal protective equipment.[9]
-
-
Q3: How can I purify the final product, this compound?
-
A: The final acid is typically a solid. Purification can usually be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities persist, column chromatography on silica gel may be necessary. A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of acetic acid (0.5-1%) to ensure the carboxylic acid remains protonated and elutes properly.
-
-
Q4: My final product appears clean by ¹H NMR, but the yield is still low. Where could I be losing material?
-
A: Significant material loss can occur during aqueous workups if the pH is not carefully controlled. When extracting your final carboxylic acid product, ensure the aqueous layer is acidified well below the pKa of the carboxyl group (typically to pH 2-3) to ensure it is fully protonated and soluble in the organic extraction solvent (e.g., ethyl acetate). Conversely, during a basic wash to remove impurities, ensure the pH is high enough to deprotonate your product, which would move it into the aqueous layer, causing yield loss.
-
Caption: A general workflow for troubleshooting synthesis problems.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde (Route A) [3]
-
In a flask at 0°C, prepare the nitrosating mixture: To a solution of NaNO₂ (8.0 equiv.) in deionized water, slowly add 2N aqueous HCl (7.0 equiv.). Keep the mixture under an argon atmosphere for 10 minutes before adding DMF.
-
Prepare a separate solution of 5-bromoindole (1.0 equiv.) in DMF.
-
Using a syringe pump, add the 5-bromoindole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Heat the mixture to 50°C and stir for 3 hours.
-
Cool the mixture, extract three times with ethyl acetate (EtOAc), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/EtOAc, 8:2) to yield the pure aldehyde. A yield of 94% has been reported with this optimized method.[3]
Protocol 2: Synthesis of this compound (Route B) [5]
-
To a microwave vial, add 3-amino-3-(5-bromo-2-nitrophenyl)propanoic acid (1.0 equiv.).
-
Add a 10% w/v solution/suspension of NaOH in ethanolamine (used as the solvent).
-
Seal the vial and heat in a microwave reactor to 170°C for the optimized time (monitor by TLC/LCMS, typically 20-30 minutes).
-
After cooling, dilute the reaction mixture with water and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography as needed.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]
2-(5-Bromo-1H-indazol-3-yl)acetic acid solubility and stability issues
Technical Support Center: 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Welcome to the technical support guide for this compound (CAS No. 885271-84-1). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for common challenges related to the solubility and stability of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of a compound is the first step in designing a successful experimental plan. This compound is a heterocyclic molecule featuring an indazole core, which is structurally analogous to a pyrazole fused to a benzene ring.[1] The presence of a carboxylic acid moiety is a critical determinant of its solubility profile.
Table 1: Physicochemical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 885271-84-1 | [2] |
| Molecular Formula | C₉H₇BrN₂O₂ | [2] |
| Molecular Weight | 255.07 g/mol | |
| Appearance | Light Yellow Solid | |
| Purity | Typically ≥96% |
| Structure | Indazole core with a bromo-substituent and an acetic acid group |[1] |
For safe handling, always consult the Safety Data Sheet (SDS). General precautions for related compounds include working in a well-ventilated hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding dust formation.[3]
Q2: My compound won't dissolve in my aqueous buffer. What is the underlying cause and how can I fix it?
This is the most common issue encountered with this compound, and the cause is almost always related to pH. The molecule contains a carboxylic acid group (-COOH), making its aqueous solubility highly pH-dependent.
-
The Chemistry: In acidic or neutral (pH ≤ ~4.0) aqueous solutions, the carboxylic acid group remains largely in its protonated, neutral form (-COOH). This form is less polar and thus has very low solubility in water. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its carboxylate salt form (-COO⁻), which is ionic and readily solvated by water.
-
The Solution: Increase the pH of your solution. By adding a base (e.g., NaOH, KOH, or a basic buffer like PBS at pH 7.4), you can shift the equilibrium towards the deprotonated, more soluble carboxylate form. As a general rule, for acidic compounds, you should aim for a pH that is at least 2 units higher than the compound's pKa to ensure >99% ionization and maximize solubility. While the specific pKa for this compound is not readily published, a typical carboxylic acid pKa is around 4-5. Therefore, preparing the solution at a pH of 7.0 or higher is strongly recommended.
Below is a troubleshooting workflow to guide you through resolving solubility issues.
Caption: Troubleshooting workflow for aqueous solubility issues.
Q3: What organic solvents can I use to prepare a stock solution?
For preparing high-concentration stock solutions, organic solvents are necessary. Based on the heterocyclic and acidic nature of the molecule, the following solvents are recommended starting points:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating concentrated stock solutions of compounds like this for in vitro assays. It is a powerful, polar aprotic solvent.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be used effectively.
-
Methanol or Ethanol: Alcohols can also be used, although they may not achieve the same high concentrations as DMSO or DMF.
Best Practice for Stock Solution Preparation: Always start by dissolving the compound in a minimal amount of a suitable organic solvent (like DMSO) to create a high-concentration stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental buffer. This method prevents issues where the solid compound might not dissolve directly in the buffer, even at the correct pH. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Troubleshooting Guides & Protocols
Protocol 1: Determining Maximum Aqueous Solubility (pH-Shift Method)
This protocol allows you to determine the practical solubility limit of the compound in your specific aqueous buffer. This is a crucial step before conducting experiments that require a specific concentration.
Objective: To find the highest concentration of this compound that remains in solution in a target buffer without precipitation.
Materials:
-
This compound
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
0.1 M NaOH solution
-
Vortex mixer and/or sonicator
-
Microcentrifuge
-
Calibrated pH meter
Methodology:
-
Preparation: Weigh out a specific amount of the compound into a microcentrifuge tube (e.g., 1 mg).
-
Initial Suspension: Add a small, defined volume of your target buffer to the tube to create a slurry (e.g., 200 µL). The compound will likely not dissolve at this stage.
-
pH Adjustment: While vortexing, add 0.1 M NaOH dropwise (1-2 µL at a time). After each addition, check for dissolution. Continue until the solid is fully dissolved.
-
pH Measurement: Once the compound is dissolved, measure the pH of the solution using a calibrated pH meter. This is the minimum pH required for solubility at this concentration.
-
Re-acidification Check (Self-Validation): If desired, you can confirm the pH-dependence by carefully adding a drop of 0.1 M HCl. The compound should precipitate out of solution, confirming that its solubility is driven by pH.
-
Equilibration: Allow the solution to sit at room temperature for at least 1-2 hours to ensure it is stable and does not spontaneously precipitate.
-
Final Check: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. If there is no visible pellet, the compound is fully dissolved at that concentration and pH.
Q4: What are the potential stability concerns for this compound in solution?
Stability is as critical as solubility. For this compound, potential concerns arise from its structure:
-
Hydrolysis: While the indazole ring itself is generally stable, compounds with acetic acid side chains can be susceptible to degradation under harsh pH conditions (very high or very low) or elevated temperatures, though this is generally not a major concern under typical biological assay conditions.
-
Photosensitivity: Many heterocyclic and aromatic compounds exhibit sensitivity to light, especially UV light. It is a best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidative Stability: The indazole ring can be susceptible to oxidation. Avoid prolonged exposure to air, especially if the solution contains metal ions that can catalyze oxidation. Storing stock solutions under an inert gas like nitrogen or argon can mitigate this risk.
Recommendation: For long-term storage, it is best to store the compound as a solid, protected from light and moisture, at the recommended temperature (often 2-8°C or -20°C).[3] Prepare fresh solutions for experiments whenever possible. If you must store solutions, aliquot your stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Basic Stability Assessment Using HPLC
This protocol provides a framework for evaluating the stability of your compound in a specific experimental buffer over time.
Objective: To quantify the percentage of the parent compound remaining after incubation under specific conditions (e.g., temperature, light exposure).
Methodology:
-
Reference Standard (T=0): Prepare a solution of the compound in your chosen buffer at the target concentration. Immediately analyze this solution via a suitable HPLC-UV method to obtain a reference peak area for the intact compound.
-
Incubation: Aliquot the same solution into separate vials. Store these vials under the conditions you wish to test (e.g., benchtop at room temperature, 37°C incubator, exposed to light, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), retrieve a vial from each condition.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the T=0 standard.
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks or a decrease in the parent peak area indicates degradation. Calculate the percent remaining at each time point.
Caption: General workflow for assessing compound stability via HPLC.
References
Technical Support Center: A Researcher's Guide to 2-(5-Bromo-1H-indazol-3-yl)acetic acid and Related Novel Indazole Compounds in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 2-(5-Bromo-1H-indazol-3-yl)acetic acid and other novel indazole derivatives in their cell-based assays. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise in a wide range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3][4][5] However, working with a novel or poorly characterized compound from this family, such as this compound, presents a unique set of challenges. This guide is designed to provide a logical framework for troubleshooting common issues you may encounter during your research, ensuring the generation of robust and reproducible data.
This resource is structured in a question-and-answer format to directly address potential hurdles in your experimental workflow, from initial compound handling to interpreting assay results.
Frequently Asked Questions (FAQs)
Part 1: Compound Handling and Preparation
Question 1: I'm having trouble dissolving this compound. What are the best practices for solubilizing this compound for my cell assays?
Answer:
Solubility is a critical first hurdle for any in vitro experiment. Poor solubility can lead to inaccurate dosing and high variability in your results. For this compound, a crystalline solid, starting with a high-concentration stock solution in an organic solvent is recommended.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The most common choice for initial solubilization of small molecules. Ensure you are using anhydrous, cell culture-grade DMSO. The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. |
| Ethanol | 1-10 mM | A less cytotoxic alternative to DMSO for some cell lines. However, it is also more volatile. |
| Dimethylformamide (DMF) | 10-50 mM | Can be used if the compound is insoluble in DMSO. Note that DMF is more toxic to cells than DMSO. |
Step-by-Step Protocol for Solubility Testing:
-
Start Small: Begin by attempting to dissolve a small, accurately weighed amount of the compound (e.g., 1 mg) in a minimal volume of your chosen solvent (e.g., 100 µL of DMSO).
-
Gentle Warming: If the compound does not readily dissolve at room temperature, gentle warming in a water bath (up to 37°C) can be effective.
-
Vortexing: Vigorous vortexing can also aid in dissolution.
-
Sonication: If aggregates are still present, a brief sonication (5-10 minutes) in a water bath sonicator can help break them up.
-
Visual Inspection: After your solubilization attempts, visually inspect the solution for any undissolved particulate matter. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining precipitate before transferring the supernatant to a new tube.
-
Serial Dilutions: Once you have a clear stock solution, perform serial dilutions in your cell culture medium to achieve your desired final concentrations. It is crucial to observe for any precipitation upon dilution in the aqueous environment of the cell culture medium.
Question 2: How can I assess the stability of this compound in my cell culture medium? I'm concerned about degradation during my multi-day experiments.
Answer:
The stability of your compound in the experimental conditions is paramount for accurate interpretation of your data. Brominated compounds can, in some cases, be susceptible to degradation in aqueous solutions.[6][7][8] It's essential to determine if your compound remains intact throughout your assay.
Experimental Workflow for Compound Stability Assessment:
Caption: Workflow for assessing compound stability in cell culture medium.
Key Considerations:
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for this analysis.[9] These techniques can quantify the parent compound and identify any degradation products.
-
Controls: Always include a "time zero" sample to establish the initial concentration. Also, consider incubating the compound in both serum-free and serum-containing media, as serum proteins can sometimes bind to or affect the stability of small molecules.
-
Interpretation: A significant decrease in the parent compound's concentration over time indicates instability. If degradation is observed, you may need to consider more frequent media changes with fresh compound during your experiments.
Part 2: Cell Assay Troubleshooting
Question 3: My dose-response curve for this compound shows high variability between replicate wells. What are the likely causes and how can I improve my assay precision?
Answer:
High variability in cell-based assays can be frustrating and can mask the true biological activity of your compound. The root cause often lies in subtle inconsistencies in experimental technique.
Common Sources of Variability and Their Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows. Avoid edge effects by not using the outer wells of the plate. |
| Compound Precipitation | Visually inspect the wells after adding the compound. If precipitation is observed, you may need to lower the top concentration or use a different solubilization method. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For serial dilutions, ensure thorough mixing between each dilution step. |
| Incomplete Media Mixing | After adding the compound to the wells, gently mix the plate on a horizontal shaker for a few seconds to ensure even distribution. |
| Cell Line Health | Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). |
| Assay Reagent Addition | Add detection reagents (e.g., MTT, CellTiter-Glo®) consistently across all wells. Be mindful of the timing, as some detection reagents have a limited signal half-life. |
Question 4: I'm observing significant cytotoxicity with this compound at concentrations where I don't expect to see a specific effect. How can I differentiate between targeted and non-specific cytotoxicity?
Answer:
Distinguishing between on-target and off-target or non-specific cytotoxicity is a critical step in characterizing a novel compound.[10] Non-specific effects can arise from compound precipitation, membrane disruption, or general cellular stress.
Strategies to Investigate Cytotoxicity:
-
Multiple Cell Lines: Test the compound in a panel of cell lines. If the cytotoxicity is observed at similar concentrations across all cell lines, regardless of the expected target expression, it may be a non-specific effect.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 6, 24, 48, and 72 hours). Rapid cytotoxicity (within a few hours) can sometimes be indicative of non-specific membrane effects.
-
Structural Analogs: If available, test a structurally related but inactive analog of your compound. If the inactive analog also shows cytotoxicity, it points towards a non-specific effect related to the chemical scaffold.
-
Target Expression Modulation: If you have a hypothesized target, test the compound in cells where the target has been knocked down or knocked out. A loss of potency in these cells would suggest on-target activity.
Basic Cytotoxicity Assay Protocol (MTT Assay):
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for your desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 3: Preliminary Mechanism of Action Studies
Question 5: I have confirmed a specific cellular phenotype with this compound. What are the next steps to begin investigating its mechanism of action?
Answer:
Elucidating the mechanism of action of a novel compound is a complex process. However, a logical and stepwise approach can provide valuable initial insights. Since the specific target of this compound is unknown, a broad, hypothesis-generating approach is a good starting point. Many indazole derivatives have been shown to act as kinase inhibitors.[11]
General Workflow for Investigating Mechanism of Action:
Caption: A general workflow for the initial investigation of a novel compound's mechanism of action.
Key Approaches:
-
Broad-Spectrum Profiling: Screen the compound against a large panel of kinases or other enzyme families. This can provide initial "hits" for potential targets.
-
-Omics Approaches: Perform transcriptomic (RNA-seq) or proteomic (e.g., mass spectrometry-based proteomics) analysis of cells treated with your compound. This can reveal changes in gene expression or protein abundance that point towards affected cellular pathways.
-
Pathway Analysis: Use bioinformatics tools to analyze the data from your profiling and -omics experiments to identify enriched signaling pathways.
-
Target Validation: Once you have a list of potential targets or pathways, you can use more focused techniques like Western blotting to examine the phosphorylation status of key signaling proteins, or use siRNA/CRISPR to knock down the expression of a putative target and see if it recapitulates the compound's phenotype.
By systematically addressing these common challenges, you can build a solid foundation for your research with this compound and other novel indazole derivatives, paving the way for new discoveries.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloacetonitrile stability in cell culture media used in vitro toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols for this critical heterocyclic scaffold. Indazoles are a cornerstone in medicinal chemistry, and their successful synthesis is paramount.[1] This resource provides in-depth, field-proven insights to help you navigate the complexities of their preparation and avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues frequently encountered during the synthesis of substituted indazoles. Each entry is formatted as a question-and-answer to directly tackle experimental challenges.
Regioselectivity in N-Alkylation: Why am I getting a mixture of N1 and N2 isomers?
Question: My N-alkylation of a substituted indazole is yielding an inseparable mixture of N1 and N2 alkylated products. How can I control the regioselectivity of this reaction?
Answer: This is a classic challenge in indazole chemistry. The regioselectivity of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by reaction conditions and the electronic and steric nature of the indazole core.[2][3] Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[3][4]
Causality and Mechanistic Insights:
The indazole anion, formed upon deprotonation by a base, is a resonance-stabilized species with negative charge density on both N1 and N2. The site of alkylation is therefore influenced by several factors:
-
Counter-ion and Solvent Effects: The nature of the cation from the base and the polarity of the solvent can influence the site of alkylation. In polar aprotic solvents like DMF or THF, a "harder" cation like Na⁺ may coordinate more tightly with the "harder" N1 nitrogen, favoring N1-alkylation.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the approach of the alkylating agent to the N1 position, thereby favoring N2-alkylation.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity.
Troubleshooting and Optimization Protocol:
To gain control over the N1/N2 product ratio, systematically vary the following reaction parameters:
| Parameter | To Favor N1-Alkylation (Thermodynamic) | To Favor N2-Alkylation (Kinetic) |
| Base | Strong, non-nucleophilic bases like NaH or KH | Weaker bases like K₂CO₃ or Cs₂CO₃ |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Less polar solvents or sometimes protic solvents |
| Temperature | Higher temperatures to allow for equilibration to the more stable isomer | Lower temperatures to favor the kinetically formed product |
| Alkylating Agent | Less reactive alkylating agents | More reactive alkylating agents |
Step-by-Step Protocol for Selective N1-Alkylation:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend the indazole starting material in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
The Davis-Beirut Reaction: Why are my yields consistently low?
Question: I'm attempting to synthesize a 2H-indazole via the Davis-Beirut reaction, but my yields are disappointingly low. What are the common pitfalls?
Answer: The Davis-Beirut reaction, a valuable method for constructing 2H-indazoles from o-nitrobenzylamines, is known to be sensitive to reaction conditions.[5][6] Low yields can often be traced back to issues with solvent, base, or the presence of water.[2][7]
Causality and Mechanistic Insights:
The reaction proceeds through a proposed o-nitrosobenzylidine imine intermediate.[8] The formation and subsequent cyclization of this intermediate can be influenced by several factors:
-
Water Content: While the reaction is often run in an alcohol, the presence of a controlled amount of water can be crucial. It is believed that water can facilitate the protonation and deprotonation steps in the mechanism. However, excessive water can lead to hydrolysis of key intermediates.[7]
-
Base Strength: A sufficiently strong base is required to deprotonate the benzylic position of the starting material, initiating the reaction.
-
Substrate Reactivity: The nature of the substituents on the aromatic ring and the amine can affect the stability of the intermediates and the overall reaction rate. N-aryl substrates can be particularly challenging due to slower N-N bond formation, allowing for competing side reactions like imine bond cleavage.[9]
Troubleshooting and Optimization Protocol:
| Parameter | Recommendation for Improved Yield | Rationale |
| Solvent System | Typically an alcohol (e.g., methanol, ethanol). Critically, the addition of a small amount of water (e.g., 15-20% v/v) can significantly improve yields.[7] | Water can facilitate key proton transfer steps in the reaction mechanism. |
| Base | Strong bases like KOH or NaOH are commonly used. | Ensures efficient deprotonation to initiate the reaction cascade. |
| Temperature | Often requires heating, but the optimal temperature should be determined empirically for each substrate. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product upon prolonged heating. | Indazole products can be susceptible to degradation under harsh reaction conditions. |
Visualizing the Davis-Beirut Reaction Pathway:
Caption: The Davis-Beirut reaction pathway and a key side reaction.
Hydrazone and Dimer Formation in 1H-Indazole Synthesis
Question: I am synthesizing a 1H-indazole from a salicylaldehyde and hydrazine hydrochloride, but I am observing significant amounts of hydrazone and dimeric byproducts. How can I suppress these side reactions?
Answer: This is a common issue in syntheses that involve the condensation of a carbonyl compound with hydrazine followed by cyclization.[10] The formation of the hydrazone is an intermediate step, but if the subsequent cyclization is slow, the hydrazone can accumulate or react further to form dimers.
Causality and Mechanistic Insights:
-
Hydrazone Formation: The initial reaction between the aldehyde and hydrazine forms a hydrazone. This is a reversible reaction, but under many conditions, the hydrazone is quite stable.
-
Cyclization: The cyclization of the hydrazone to the indazole requires the loss of water and the formation of the N-N bond. This step is often the rate-limiting step and can be promoted by acidic or basic conditions, or by heat.
-
Dimer Formation: Under certain conditions, the hydrazone can react with another molecule of the aldehyde or hydrazone to form dimeric or polymeric byproducts.
Troubleshooting and Optimization Protocol:
| Parameter | Recommendation for Minimizing Side Products | Rationale |
| Solvent | Aprotic solvents like DMSO or DMF can sometimes give higher yields compared to protic solvents like ethanol.[10] | These solvents can better solvate the intermediates and may facilitate the cyclization step. |
| Catalyst | The use of an acid catalyst (e.g., acetic acid, hydrochloric acid) is often necessary to promote cyclization.[10] | The acid protonates the carbonyl group, making it more electrophilic for the initial condensation, and can also catalyze the dehydration step. |
| Temperature | Refluxing temperatures are often required to drive the cyclization to completion.[10] | Provides the necessary energy to overcome the activation barrier for the cyclization reaction. |
| Stoichiometry | Using a slight excess of hydrazine can help to ensure complete conversion of the aldehyde. | Drives the initial condensation reaction forward. |
Visualizing the Competing Pathways:
Caption: Competing pathways in 1H-indazole synthesis from salicylaldehyde.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Characterization of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Welcome to the technical support center for 2-(5-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific issues you may encounter during your experiments.
I. Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, offering step-by-step solutions and the scientific reasoning behind them.
High-Performance Liquid Chromatography (HPLC) Issues
Question: I'm observing poor peak shape (tailing or fronting) for this compound during reverse-phase HPLC analysis. What could be the cause and how can I fix it?
Answer:
Poor peak shape for this compound is often multifactorial, stemming from interactions with the stationary phase, mobile phase composition, or the analyte's inherent properties. Here’s a systematic approach to troubleshooting:
-
Assess the Mobile Phase pH: The carboxylic acid moiety on your molecule has a pKa. If the mobile phase pH is close to the pKa, you will have a mixture of the ionized (more polar) and non-ionized (less polar) forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the carboxylic acid. This ensures the compound is in its protonated, less polar form, leading to more consistent retention and improved peak shape. A common choice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
-
Check for Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing peak tailing.
-
Solution:
-
Use an end-capped column specifically designed to minimize silanol activity.
-
Incorporate a competitive base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to your analyte.
-
-
-
Optimize Mobile Phase Composition and Gradient: An inappropriate mobile phase composition or gradient slope can lead to peak distortion.
-
Solution: Experiment with different solvent strengths and gradient profiles. A shallower gradient can often improve peak shape. Consider using a different organic modifier, such as methanol instead of acetonitrile, as this can alter selectivity and peak symmetry.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting serially diluted samples to determine the optimal concentration range for your column.
-
Question: My retention time for this compound is inconsistent between runs. What should I investigate?
Answer:
Retention time variability is a common issue that can usually be traced back to the HPLC system or mobile phase preparation.
-
Ensure Proper Column Equilibration: Inadequate equilibration of the column with the mobile phase between runs, especially during gradient elution, is a primary cause of retention time drift.
-
Solution: Increase the column equilibration time to at least 10-15 column volumes. Ensure the system pressure has stabilized before injecting your next sample.
-
-
Verify Mobile Phase Stability and Composition:
-
Evaporation: The organic component of the mobile phase (e.g., acetonitrile or methanol) can evaporate over time, leading to a stronger mobile phase and shorter retention times. Ensure your mobile phase reservoirs are tightly sealed.
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, causing pressure fluctuations and inconsistent flow rates.[2]
-
Solution: Always use freshly prepared mobile phase and degas it thoroughly before and during use (using an inline degasser).
-
-
Check for Leaks and Pump Performance: Leaks in the system will cause a drop in pressure and an increase in retention time. A malfunctioning pump can deliver an inconsistent flow rate.
-
Solution: Perform a system pressure test and visually inspect all fittings for any signs of leakage. Run a pump performance test to ensure the flow rate is accurate and precise.
-
Mass Spectrometry (MS) Detection Challenges
Question: I am struggling to get a good signal for this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). What can I do?
Answer:
Signal intensity in ESI-MS is highly dependent on the analyte's ability to ionize. For this compound, consider the following:
-
Ionization Mode: This molecule has a carboxylic acid group, making it amenable to negative ion mode ESI by deprotonation ([M-H]⁻). It also has basic nitrogen atoms in the indazole ring, which could be protonated in positive ion mode ([M+H]⁺).
-
Solution: Analyze your sample in both positive and negative ion modes to determine which provides a better signal. For negative mode, ensure the mobile phase pH is slightly basic or neutral to facilitate deprotonation. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is necessary.
-
-
In-Source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected as the parent ion.
-
Solution: Optimize the source parameters, such as the fragmentor voltage or cone voltage. Start with a low setting and gradually increase it to find the optimal value that maximizes the parent ion signal while minimizing fragmentation.
-
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.
-
Solution: Improve your sample preparation to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction. Also, ensure your chromatographic method provides good separation of the analyte from any matrix components.
-
Sample Purity and Degradation
Question: I suspect my sample of this compound is degrading. What are the likely degradation pathways and how can I prevent this?
Answer:
Indazole-3-acetic acid derivatives can be susceptible to degradation under certain conditions.[3][4][5]
-
Potential Degradation Pathways:
-
Decarboxylation: The acetic acid side chain can be lost, especially when exposed to heat or certain catalysts.
-
Oxidation: The indazole ring can be susceptible to oxidation, particularly if exposed to air and light over extended periods.
-
Hydrolysis: While less common for the core structure, any ester impurities from the synthesis would be prone to hydrolysis.
-
-
Prevention and Mitigation:
-
Storage: Store the compound in a cool, dark, and dry place.[6] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
Handling: Prepare solutions fresh and avoid prolonged exposure to ambient light and temperature.
-
Analytical Conditions: Be mindful of analytical techniques that use high temperatures, such as Gas Chromatography (GC), which can cause degradation of thermally labile compounds.[7] If GC-MS is necessary, consider derivatization to improve thermal stability.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and mass spectral signature for this compound?
A1: The molecular formula is C₉H₇BrN₂O₂. The monoisotopic mass is approximately 253.97 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of bromine. You should observe two major peaks for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, with a relative abundance of approximately 1:1.
| Isotope | Relative Abundance |
| ⁷⁹Br | ~50.69% |
| ⁸¹Br | ~49.31% |
Q2: Which spectroscopic techniques are most suitable for structural confirmation of this compound?
A2: A combination of techniques is recommended for unambiguous structural elucidation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of the protons on the aromatic ring and the acetic acid side chain. The chemical shifts and coupling patterns will be informative.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This is excellent for identifying key functional groups. Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Br vibrations (~500-600 cm⁻¹).[8]
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Q3: What are some common impurities that might be present in a sample of this compound?
A3: Impurities often arise from the synthetic route. Common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers of the bromo group on the indazole ring.
-
Byproducts of cyclization: Incomplete or alternative cyclization products during the formation of the indazole ring.[9]
-
Residual solvents: Solvents used during the synthesis and purification steps.
A well-developed HPLC or LC-MS method is crucial for the detection and quantification of these impurities.
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: Direct GC analysis of this compound is challenging due to its low volatility and potential for thermal degradation (decarboxylation) at the high temperatures used in the GC inlet.[7] If GC analysis is required, derivatization of the carboxylic acid group (e.g., to a methyl or silyl ester) is highly recommended to increase volatility and thermal stability.
III. Experimental Protocols & Visualizations
General HPLC Method Development Workflow
Here is a systematic workflow for developing a robust reverse-phase HPLC method for the analysis of this compound.
Caption: A stepwise workflow for HPLC method development.
Troubleshooting Logic for Poor HPLC Peak Shape
This diagram illustrates a logical progression for diagnosing and resolving issues with peak asymmetry.
Caption: Troubleshooting flowchart for HPLC peak shape issues.
References
- 1. hplc method development: Topics by Science.gov [science.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 885271-84-1|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Welcome to the dedicated technical support center for the synthesis and scale-up of 2-(5-Bromo-1H-indazol-3-yl)acetic acid. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important indazole derivative. As a bioisostere of indole, indazole-containing compounds are of significant interest in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of this synthesis, ensuring a robust and scalable process.
Visualizing the Synthetic Pathway
A common and scalable approach to this compound involves a multi-step synthesis. The following diagram outlines a logical synthetic route, which will be the basis for our discussion.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Formation of 5-Bromo-3-methyl-1H-indazole (Step B to C)
Question: We are experiencing low yields and the formation of significant impurities during the diazotization and cyclization of 1-(4-Bromo-2-methylphenyl)ethan-1-one to form 5-Bromo-3-methyl-1H-indazole. What are the likely causes and how can we optimize this step?
Answer:
This is a critical step, and several factors can influence its efficiency. The reaction proceeds via the formation of a diazonium salt from the aniline, which then undergoes intramolecular cyclization.
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is temperature-sensitive.
-
Solution: Ensure the temperature is maintained between 0-5 °C during the addition of the nitrosating agent (e.g., sodium nitrite or isoamyl nitrite).[3] A slight excess of the nitrosating agent can be used, but a large excess can lead to side reactions. Monitor the reaction for the disappearance of the starting aniline using TLC.
-
-
Side Reactions of the Diazonium Salt: Diazonium salts can be unstable and undergo undesired reactions if not handled correctly.
-
Solution: Use the diazonium salt immediately in the next step without isolation. The cyclization step should be initiated as soon as the diazotization is complete.
-
-
Inefficient Cyclization: The cyclization to the indazole can be sluggish or incomplete.
-
Solution: The choice of acid and solvent is crucial. While mineral acids are common, acetic acid can also be effective.[3] For scale-up, consider a one-pot procedure where cyclization is induced by a gradual increase in temperature after the initial diazotization.
-
-
Formation of Isomeric Products: Depending on the reaction conditions, you might see the formation of other isomers.
-
Solution: Careful control of pH and temperature can minimize the formation of byproducts. Purification by column chromatography or recrystallization is often necessary to isolate the desired product.
-
Workflow for Troubleshooting Low Yield in Indazole Formation:
Caption: Troubleshooting workflow for low yield in indazole formation.
Problem 2: Difficulty in Selective Functionalization at the C3-Methyl Group (Step C to D)
Question: We are struggling to selectively functionalize the methyl group at the C3 position of 5-Bromo-3-methyl-1H-indazole to introduce the acetonitrile group. We are observing reactions at the indazole nitrogen atoms as well. How can we achieve better selectivity?
Answer:
This is a common challenge in indazole chemistry due to the presence of two reactive nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of N1 and N2 substituted products.[4][5][6][7]
Probable Causes & Solutions:
-
Competitive N-Alkylation: The indazole nitrogen is nucleophilic and can compete with the desired C3-functionalization pathway.
-
Solution 1: N-Protection: Protect the indazole nitrogen before attempting to functionalize the methyl group. A common protecting group is Boc (tert-butyloxycarbonyl), which can be introduced using Boc-anhydride. After the C3-functionalization, the Boc group can be removed under acidic conditions.
-
Solution 2: Radical Bromination: A more direct approach is the selective radical bromination of the C3-methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This generates 3-(bromomethyl)-5-bromo-1H-indazole, which can then be reacted with a cyanide source (e.g., sodium cyanide) to form the desired acetonitrile.
-
-
Harsh Reaction Conditions: Using strong bases for deprotonation can lead to a complex mixture of products.
-
Solution: If pursuing a deprotonation-alkylation strategy at the methyl group, use a non-nucleophilic strong base like LDA at low temperatures to favor the formation of the C3-carbanion.
-
Data on N-Alkylation Regioselectivity:
| Base/Solvent System | Predominant Isomer | Rationale |
| NaH in THF | N1-alkylation | Favored under these conditions for many indazole derivatives.[6] |
| Cs2CO3 in DMF | Often a mixture | Can favor N1 or N2 depending on other substituents.[7] |
| Mitsunobu Conditions | N2-alkylation | Generally favors the N2-isomer.[6] |
Problem 3: Incomplete Hydrolysis and/or Decarboxylation during the Final Step (Step D to E)
Question: During the hydrolysis of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile to the final acetic acid product, we are observing incomplete conversion and some decarboxylation. How can we improve this final step?
Answer:
Hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions. The stability of the indazole ring and the potential for side reactions should be considered.
Probable Causes & Solutions:
-
Insufficiently Forcing Conditions: Nitrile hydrolysis can be slow.
-
Solution: For acidic hydrolysis, concentrated HCl or a mixture of sulfuric acid and water at elevated temperatures is often effective. For basic hydrolysis, a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) followed by acidic workup is a common choice. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
-
-
Decarboxylation: Indazole-3-acetic acids can be susceptible to decarboxylation at high temperatures, especially under harsh acidic conditions.
-
Solution: Use the mildest conditions possible that still afford complete conversion. Stepwise hydrolysis, first to the amide and then to the carboxylic acid, can sometimes provide a cleaner reaction. If decarboxylation is a significant issue, consider optimizing the temperature and reaction time.
-
-
Product Precipitation: The product, being a carboxylic acid, might precipitate from the reaction mixture, especially during workup, leading to incomplete reaction or isolation issues.
-
Solution: Ensure the pH of the aqueous phase is adjusted appropriately during extraction to keep the product in the desired layer. The carboxylic acid will be soluble in the aqueous layer at high pH and in the organic layer at low pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for a scalable synthesis of 5-bromo-1H-indazole?
A1: For large-scale synthesis, starting from commercially available 4-bromo-2-methylaniline is often a cost-effective and reliable option.[3] The synthesis proceeds via diazotization and cyclization. An alternative route starting from 5-bromo-2-fluorobenzaldehyde and hydrazine is also viable.[8]
Q2: How can I confirm the regiochemistry of N-alkylation on the indazole ring?
A2: The regiochemistry of N-alkylation (N1 vs. N2) can be definitively determined using 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation). For an N1-substituted indazole, you would expect to see a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation between the N-alkyl protons and the C3 carbon is typically observed.[6]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety precautions are essential:
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to use them in solution and without isolation.
-
Hydrazine: Hydrazine is toxic and potentially carcinogenic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cyanide Salts: Sodium or potassium cyanide are highly toxic. Use with extreme caution and have an appropriate quenching and disposal plan in place. Acidic conditions will generate toxic hydrogen cyanide gas.
-
Bromine: Bromine is corrosive and toxic. Handle in a fume hood with proper PPE.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For scaling up the purification of this compound, recrystallization is often the most practical and economical method. A suitable solvent system needs to be identified through screening. Common solvents for recrystallizing polar compounds like this include ethanol, isopropanol, acetic acid, or mixtures with water. If recrystallization does not provide the desired purity, flash column chromatography can be used, but this is less ideal for very large quantities due to solvent consumption and cost.
Experimental Protocol: Scalable Synthesis of this compound
This protocol outlines a plausible and scalable synthetic route. Optimization of each step is recommended for your specific laboratory conditions and scale.
Step 1: Synthesis of 5-Bromo-3-methyl-1H-indazole
-
To a solution of 1-(4-bromo-2-methylphenyl)ethan-1-one (1 eq) in a suitable solvent like acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours to facilitate cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3-(Bromomethyl)-5-bromo-1H-indazole
-
Dissolve 5-bromo-3-methyl-1H-indazole (1 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.
Step 3: Synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile
-
Dissolve the crude 3-(bromomethyl)-5-bromo-1H-indazole (1 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise at room temperature. (Caution: Highly toxic!)
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer thoroughly with water and brine to remove residual cyanide.
-
Dry the organic layer and concentrate to obtain the crude acetonitrile.
Step 4: Synthesis of this compound
-
To the crude 2-(5-bromo-1H-indazol-3-yl)acetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully pour it onto ice.
-
The product may precipitate. Filter the solid and wash it with cold water.
-
Alternatively, basify the solution and extract with an organic solvent to remove any non-acidic impurities. Then, acidify the aqueous layer to precipitate the product.
-
The crude product can be purified by recrystallization from a suitable solvent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
Validation & Comparative
A Researcher's Guide to Deorphanization: Comparative Strategies for Target Identification and Validation of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Introduction: The Challenge of a Novel Compound
In the landscape of drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous compounds with demonstrated therapeutic potential, including applications in oncology and anti-inflammatory pathways.[1][2][3] The compound 2-(5-Bromo-1H-indazol-3-yl)acetic acid (hereafter BIA) emerges from this promising chemical lineage. While its structure suggests potential biological activity, its precise molecular target(s) within the cell remain unknown. This process of identifying the specific biomolecular partner of a bioactive compound is known as target deorphanization—a critical and often challenging step in translating a chemical entity into a therapeutic candidate.[4]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complex process of target identification and validation for a novel small molecule like BIA. We will move beyond theoretical lists, offering in-depth, field-proven methodologies, explaining the causality behind experimental choices, and presenting self-validating protocols. Here, we compare and contrast the leading unbiased, hypothesis-free approaches: Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screening.
Part 1: Target Identification - Casting a Wide Net
The initial phase of target identification aims to generate a high-confidence list of candidate proteins that physically interact with the small molecule. The choice of methodology is critical and depends on factors such as the compound's properties, available resources, and the desired cellular context.
Biochemical Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a direct, affinity-based method that relies on using a modified version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[5][6]
Principle of AC-MS The core principle involves immobilizing the small molecule (the "bait") onto a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[4][7]
Experimental Protocol: AC-MS for BIA
-
Bait Synthesis and Immobilization:
-
Step 1a (SAR Analysis): Synthesize analogues of BIA to perform a Structure-Activity Relationship (SAR) study. The goal is to identify a position on the molecule where a linker can be attached without disrupting its biological activity. For BIA, the carboxylic acid moiety or positions on the benzene ring distal to the core indazole could be explored.
-
Step 1b (Linker Attachment): Covalently attach a linker (e.g., polyethylene glycol, PEG) to the non-essential position identified in the previous step.[8]
-
Step 1c (Immobilization): Covalently attach the linker-modified BIA to a solid support, such as NHS-activated agarose beads.
-
Rationale: The success of AC-MS hinges on the bait molecule retaining its original binding conformation. An improper linker attachment site can abolish binding, leading to false-negative results.[5]
-
-
Control Matrix Preparation:
-
Prepare "beads-only" control and potentially a matrix with an immobilized inactive analogue of BIA.
-
Rationale: These controls are essential to distinguish true binding partners from proteins that non-specifically adhere to the matrix or the linker.
-
-
Protein Extraction:
-
Culture relevant cells (e.g., a cancer cell line where an indazole-based drug shows efficacy) and harvest them.
-
Lyse the cells using a mild, non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with the BIA-functionalized beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Scientist's Note: Performing incubation at 4°C minimizes protease activity and helps maintain protein stability.
-
-
Washing:
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins. A typical wash series might involve 3-5 washes of increasing stringency (e.g., by slightly increasing salt concentration).
-
-
Elution and Identification:
-
Elute the bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of free BIA.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides by LC-MS/MS.
-
Rationale: Specific elution with free compound provides higher confidence in the identified hits, as only proteins that can be displaced by the soluble drug are recovered.
-
AC-MS Workflow Diagram
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Cell-Based Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that assesses drug-target engagement in a physiological context—within intact cells or even tissues.[9][10] It does not require modification of the compound, avoiding a major pitfall of AC-MS.
Principle of CETSA CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a small molecule binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated. The aggregated, denatured proteins are separated from the soluble, stable proteins. A change in the amount of soluble target protein at different temperatures in the presence of the drug indicates a direct binding interaction.[12][13]
Experimental Protocol: Proteome-Wide CETSA for BIA
-
Cell Treatment:
-
Culture cells in multiple flasks. Treat one set with a high concentration of BIA (e.g., 10-50 µM) and the other with a vehicle control (e.g., DMSO). Incubate for 1-2 hours to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Rationale: This temperature gradient is used to generate a "melting curve" for each protein in the proteome. The temperature at which 50% of the protein denatures (Tm) is a key parameter.
-
-
Lysis and Fractionation:
-
Lyse the cells, typically by freeze-thaw cycles, to release the intracellular contents.
-
Perform ultracentrifugation to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.
-
-
Proteomic Analysis:
-
Collect the supernatant from each temperature point for both BIA-treated and vehicle-treated samples.
-
Prepare the samples for proteomic analysis using a method like Tandem Mass Tagging (TMT) for multiplexing.
-
Analyze the samples via LC-MS/MS to quantify the relative abundance of thousands of proteins at each temperature.
-
-
Data Analysis:
-
For each identified protein, plot the soluble fraction as a function of temperature to generate melting curves for both vehicle and BIA-treated conditions.
-
Identify proteins that show a statistically significant shift in their melting curve (ΔTm) in the presence of BIA. A positive shift indicates stabilization and a potential direct target.
-
Trustworthiness: The self-validating nature of this protocol comes from analyzing the entire proteome. Off-targets can be identified simultaneously, and the specificity of the interaction can be judged by the magnitude and uniqueness of the thermal shift.
-
CETSA Workflow Diagram
Caption: Workflow for proteome-wide Cellular Thermal Shift Assay (CETSA).
Genetic Approach: CRISPR-Cas9 Screening
CRISPR-Cas9 screens offer a powerful functional approach to identify genes that modulate a cell's response to a compound, thereby pointing to the target or pathway.[14][15] This method identifies proteins that are functionally important for the drug's effect, which may include the direct target, resistance genes, or synthetic lethal partners.[16]
Principle of CRISPR-Cas9 Screening A pooled library of single-guide RNAs (sgRNAs), each designed to knock out a specific gene, is introduced into a population of Cas9-expressing cells.[15] This population of knockout cells is then treated with the compound (e.g., BIA at a cytotoxic concentration). Genes whose knockout confers resistance to the drug will cause those cells to survive and become enriched in the population. Conversely, genes whose knockout sensitizes cells to the drug will be depleted. High-throughput sequencing is used to identify the sgRNAs that are enriched or depleted, implicating their target genes in the drug's mechanism of action.[16][17]
Experimental Protocol: CRISPR-Cas9 Resistance Screen for BIA
-
Cell Line and Library Preparation:
-
Select a cell line that is sensitive to BIA. Engineer this line to stably express the Cas9 nuclease.
-
Acquire a genome-wide or focused sgRNA library (e.g., targeting the kinome or druggable genome) packaged in lentivirus.
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Rationale: A low MOI is critical for linking a single genetic perturbation to the observed phenotype.
-
-
Antibiotic Selection and Baseline Population:
-
Select for successfully transduced cells (e.g., using puromycin).
-
Allow the cells to expand. Collect a portion of the cells to serve as the baseline (T=0) reference for sgRNA distribution.
-
-
Drug Treatment:
-
Split the remaining cell population into two groups: one treated with a lethal concentration (e.g., IC80) of BIA and a control group treated with vehicle (DMSO).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant cells. Ensure the cell population is maintained at high coverage (e.g., >300 cells per sgRNA) throughout the screen.[15]
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the cells from the BIA-treated and DMSO-treated populations.
-
Extract genomic DNA.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Analyze the sgRNA representation in each population using next-generation sequencing.
-
-
Data Analysis:
-
Compare the sgRNA counts in the BIA-treated sample to the DMSO-treated (or T=0) sample.
-
Use statistical methods (e.g., MAGeCK analysis) to identify sgRNAs that are significantly enriched.
-
Genes targeted by the top enriched sgRNAs are considered candidate resistance genes and may include the direct target of BIA.
-
Scientist's Note: If the drug is an inhibitor, knocking out its target should phenocopy the drug's effect. However, in a resistance screen, a mutation in the target that prevents drug binding would confer resistance. Therefore, genes identified in a resistance screen are often the direct target or key downstream effectors.
-
CRISPR Screening Workflow Diagram
Caption: Workflow for a CRISPR-Cas9 positive selection (resistance) screen.
Comparison of Target Identification Methods
| Feature | Affinity Chromatography-MS | Cellular Thermal Shift Assay (CETSA) | CRISPR-Cas9 Screening |
| Principle | Physical pull-down of binding partners.[4] | Ligand-induced thermal stabilization of the target protein.[11] | Functional genetic perturbation leading to a resistance/sensitization phenotype.[14] |
| Compound Modification | Required (immobilization via linker). | Not required. | Not required. |
| Cellular Context | In vitro (cell lysate). | In situ (intact cells/tissues). | In situ (intact cells). |
| Nature of "Hit" | Direct physical binder. | Direct physical binder (inferred). | Functionally relevant gene (may or may not be a direct binder). |
| Primary Output | List of co-purified proteins. | List of proteins with altered thermal stability. | List of genes whose knockout alters drug sensitivity. |
| Key Advantage | Directly identifies binding partners. | Physiologically relevant context, no compound modification needed. | Provides functional validation and insight into mechanism of action. |
| Key Limitation | Linker may alter binding; non-specific binders are a challenge. | Indirect evidence of binding; less sensitive for weak binders. | Does not distinguish between direct targets and pathway members. |
Part 2: Target Validation - Confirming the Connection
Generating a list of candidate targets is only the first step. Rigorous validation is required to confirm that a candidate is a bona fide target and that its modulation by the compound is responsible for the observed biological effect.[18][19][20]
Orthogonal Confirmation of Direct Binding
A primary hit from one method should always be confirmed by an orthogonal technique.
-
AC-MS Hit → CETSA Validation: If AC-MS identifies Protein X as a top candidate, the next step is to perform a targeted CETSA experiment. Here, instead of a proteome-wide analysis, Western blotting is used to specifically probe for the solubility of Protein X after the heat challenge. A BIA-dependent thermal stabilization of Protein X in intact cells would strongly validate the initial hit.
-
CETSA/CRISPR Hit → In Vitro Binding: If CETSA or a CRISPR screen points to Protein X, one can confirm direct binding using a purified system. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or even a simple Drug Affinity Responsive Target Stability (DARTS) assay with purified protein can be used.[4][5]
Genetic Validation: Proving Functional Relevance
Genetic validation is arguably the most definitive method to link a target to a phenotype.[21]
-
Principle: If BIA causes a specific cellular effect (e.g., apoptosis) by inhibiting its target (Protein X), then removing Protein X from the cell via genetic means should phenocopy the drug's effect or, alternatively, render the cells insensitive to the drug.
-
Methodology:
-
Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the gene encoding the candidate target protein (Protein X).
-
Confirm the successful knockdown/knockout via Western blot or qPCR.
-
Assess whether the knockout cells exhibit the same phenotype as the wild-type cells treated with BIA.
-
Additionally, treat the knockout cells with BIA. If Protein X is the sole target, the knockout cells should show a blunted response or complete resistance to the compound compared to wild-type cells.
-
Logical Flow of Target Validation
Caption: A logical workflow for validating a candidate drug target.
Conclusion
The deorphanization of a novel compound like this compound is a multi-faceted endeavor that requires a thoughtful, integrated strategy. There is no single "best" method for target identification; rather, the strength of the evidence comes from the convergence of data from orthogonal approaches. A biochemical method like AC-MS can provide direct evidence of physical interaction, a cell-based method like CETSA can confirm this engagement in a native physiological environment, and a genetic screen using CRISPR-Cas9 can establish critical functional relevance. By systematically applying these comparative strategies and adhering to a rigorous validation workflow, researchers can confidently identify the true molecular target of BIA, paving the way for mechanism-of-action studies and future therapeutic development.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. youtube.com [youtube.com]
- 17. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(5-Bromo-1H-indazol-3-yl)acetic acid and Other Kinase Inhibitors for Drug Discovery Professionals
This guide provides a comprehensive comparison of the hypothetical kinase inhibitor 2-(5-Bromo-1H-indazol-3-yl)acetic acid with established kinase inhibitors, offering insights for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific biological activity of this compound, this guide will leverage data from structurally similar indazole-based kinase inhibitors to frame a comparative analysis and propose a detailed experimental plan for its characterization.
Introduction to the Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its bicyclic structure and hydrogen bonding capabilities allow for effective interaction with the ATP-binding pocket of various kinases, making it a valuable starting point for the design of novel therapeutics. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors remains a primary focus in drug discovery.
This guide will focus on a hypothetical evaluation of this compound, a compound featuring the indazole scaffold. To provide a meaningful comparison, we will contrast its potential activity with that of Axitinib, a well-established multi-tyrosine kinase inhibitor also built upon an indazole framework.
This compound: A Candidate Kinase Inhibitor
While specific kinase targets for this compound have not been extensively reported in the public domain, its structural features suggest potential activity against various kinase families. The presence of the indazole ring, substituted with a bromine atom and an acetic acid moiety, provides a unique chemical entity for exploration. The bromine atom can influence the compound's pharmacokinetic properties and potentially form halogen bonds within the kinase active site, while the acetic acid group may engage in hydrogen bonding or salt-bridge interactions.
Comparator Compound: Axitinib
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and c-KIT.[3][4][5][6] It is an FDA-approved therapeutic for the treatment of advanced renal cell carcinoma.[3] Its mechanism of action involves competing with ATP for binding to the kinase domain of these receptors, thereby inhibiting downstream signaling pathways crucial for angiogenesis and tumor growth.[3][4]
Structural Comparison and Hypothetical Target Profile
The structural similarity between this compound and Axitinib, both containing the indazole core, suggests a potential overlap in their kinase targets. The indazole moiety in Axitinib is crucial for its interaction with the hinge region of the kinase ATP-binding pocket. It is plausible that this compound could also target receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and PDGFRs. Furthermore, studies on other 3-substituted indazole derivatives have shown inhibitory activity against kinases like FGFR1 and DDR2, expanding the potential target landscape for our compound of interest.[1]
To validate this hypothesis, a comprehensive experimental workflow is necessary. The following sections outline the key assays and methodologies required to characterize the kinase inhibition profile of this compound and compare it to Axitinib and other relevant inhibitors.
Experimental Protocols for Comparative Analysis
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency and selectivity of this compound, a panel of in vitro kinase assays should be performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[7][8][9][10]
Objective: To determine the IC50 values of this compound against a panel of kinases, including VEGFRs, PDGFRs, FGFRs, and other relevant tyrosine and serine/threonine kinases.
Experimental Workflow:
Caption: Workflow for In Vitro Kinase Inhibition Assay using ADP-Glo™.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and the test compounds (this compound and comparator inhibitors) in appropriate buffers.
-
Serial Dilution: Perform a serial dilution of the test compounds to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add the kinase to the wells of a 384-well plate.
-
Add the serially diluted compounds or vehicle control to the respective wells.
-
Incubate at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.
-
Cellular Proliferation Assay
To assess the anti-proliferative effects of this compound in a cellular context, a cell viability assay such as the MTT assay is essential.[11][12][13][14]
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound in various cancer cell lines.
Experimental Workflow:
Caption: Workflow for Cellular Proliferation (MTT) Assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., those known to be dependent on the hypothesized target kinases) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and determine the GI50 values.
Western Blot Analysis of Downstream Signaling
To confirm the mechanism of action and the on-target effects of this compound, Western blot analysis of key downstream signaling proteins is crucial.[15][16]
Objective: To investigate the effect of this compound on the phosphorylation status of proteins in relevant signaling pathways (e.g., MAPK and PI3K/AKT pathways).
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-VEGFR, VEGFR, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Comparative Data Summary
The following table provides a template for summarizing the hypothetical experimental data for this compound in comparison to established kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| This compound | VEGFR2 | TBD | HUVEC | TBD |
| PDGFRβ | TBD | A549 | TBD | |
| FGFR1 | TBD | NCI-H1581 | TBD | |
| Axitinib | VEGFR2 | 0.2 | HUVEC | 0.01 |
| PDGFRβ | 1.6 | A549 | 0.2 | |
| c-KIT | 1.7 | GIST-T1 | 0.15 | |
| Sorafenib | VEGFR2 | 90 | HUVEC | 0.03 |
| PDGFRβ | 58 | A549 | 0.1 | |
| c-RAF | 6 | A375 | 0.05 | |
| Sunitinib | VEGFR2 | 9 | HUVEC | 0.02 |
| PDGFRβ | 8 | A549 | 0.1 | |
| c-KIT | 4 | GIST-T1 | 0.08 | |
| Pazopanib | VEGFR2 | 30 | HUVEC | 0.04 |
| PDGFRβ | 84 | A549 | 0.3 | |
| c-KIT | 74 | GIST-T1 | 0.2 |
TBD: To be determined through the proposed experimental plan. Data for comparator compounds are representative values from public sources.[4][17][18][19][20][21][22][23][24][25][26][27][28]
Conclusion
References
- 1. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sorafenib - Proteopedia, life in 3D [proteopedia.org]
- 18. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 19. Sorafenib - Wikipedia [en.wikipedia.org]
- 20. drugs.com [drugs.com]
- 21. drugs.com [drugs.com]
- 22. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 23. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 26. Sunitinib - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Indazole Derivatives in Bioassays: Profiling 2-(5-Bromo-1H-indazol-3-yl)acetic acid and its Kinase-Inhibiting Counterparts
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its versatile structure allows for a diverse range of biological activities, with a particular prominence in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid and other notable indazole derivatives, offering insights into their performance in various bioassays and the underlying structure-activity relationships.
While extensive research has been conducted on a wide array of indazole derivatives, publicly available bioassay data for this compound is limited. However, the synthesis of this and related indazole acetic acids has been described, pointing to their potential as building blocks in drug discovery programs.[3][4] This guide will therefore focus on the known biological activities of structurally related and functionally relevant indazole derivatives to provide a comprehensive comparative context.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. This arrangement provides a rigid framework with multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[1]
Synthesis of Indazole Acetic Acids
A key development in the synthesis of indazole acetic acids involves N-N bond-forming cascade reactions. One effective method starts from 3-amino-3-(2-nitroaryl)propanoic acids. By heating these precursors with a suitable nucleophile or solvent under basic conditions, a variety of indazole acetic acid derivatives can be conveniently synthesized. This approach is tolerant of a range of functional groups and electronic effects, enabling the creation of a library of diverse compounds for screening.[3][4]
Comparative Bioassay Performance: Indazole Derivatives as Kinase Inhibitors
Kinases are a major class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery. Indazole derivatives have emerged as a particularly successful class of kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this pathway. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors.[5][6][7][8]
One notable example is a series of indazole-pyrimidine based compounds. The most active compound in this series, compound 6i , demonstrated an IC50 of 24.5 nM against VEGFR-2. Further evaluation in a human umbilical vein endothelial cell (HUVEC) line showed an IC50 of 1.37 µM.[9] Another highly potent indazole derivative, compound 30 , was found to inhibit VEGFR-2 with an impressive IC50 of 1.24 nM.[8]
Pim Kinase Inhibitors
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many human cancers and are associated with tumor cell proliferation and survival.[2][10] A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[1][10][11]
Within this series, compound 82a exhibited remarkable potency against all three Pim isoforms, with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM for Pim-1, Pim-2, and Pim-3, respectively.[1] Further optimization led to the discovery of azaindazole derivatives with even greater potency. Compound 84 , an azaindazole, displayed Ki values of 0.03 nM, 0.11 nM, and 0.02 nM against Pim-1, Pim-2, and Pim-3, respectively.[1]
Data Summary
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell-Based Assay | Cell Line | IC50 (µM) | Source |
| 6i | VEGFR-2 | 24.5 | Anti-proliferative | HUVEC | 1.37 | [9] |
| 30 | VEGFR-2 | 1.24 | Not Reported | Not Reported | Not Reported | [8] |
| 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | Anti-proliferative | KMS-12-BM | 1.4 | [1] |
| 84 | Pim-1, Pim-2, Pim-3 | 0.03, 0.11, 0.02 (Ki) | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., indazole derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compound to the wells. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, K562)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.
Caption: General experimental workflow for the evaluation of indazole derivatives as kinase inhibitors.
Conclusion and Future Directions
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-(5-Bromo-1H-indazol-3-yl)acetic acid, a Putative ALK5 Inhibitor
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the selectivity of a compound is paramount. This guide provides an in-depth comparative analysis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid, a molecule structurally poised to inhibit the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5). While specific experimental data for this exact molecule is not broadly published, this guide synthesizes established principles of kinase inhibitor profiling and data from analogous compounds to present a predictive cross-reactivity profile. We will objectively compare its anticipated performance with well-characterized ALK5 inhibitors, providing the supporting rationale and detailed experimental protocols to empower researchers in their own investigations.
The Central Role of ALK5 in TGF-β Signaling
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, from cancer to fibrosis.[3][4] Signal transduction is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5 (also known as TβRI).[5][6] This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[7] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2]
Given its pivotal role, ALK5 has emerged as a key therapeutic target for modulating TGF-β signaling.[7] Small molecule inhibitors that target the ATP-binding site of ALK5 can effectively block the entire downstream signaling cascade.[8] this compound, with its indazole core, is a scaffold present in numerous kinase inhibitors, suggesting its potential as an ALK5-directed therapeutic agent.[9][10]
Caption: The canonical TGF-β signaling pathway initiated by ligand binding and culminating in the regulation of gene expression. This compound is hypothesized to inhibit ALK5 kinase activity.
The Imperative of Kinase Profiling
While potent inhibition of the primary target is desirable, the therapeutic success of a kinase inhibitor is often dictated by its selectivity. The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding sites. Off-target inhibition can lead to unforeseen side effects or even mask the true mechanism of action.[11] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any kinase inhibitor.[12]
This guide will compare the predicted profile of this compound with two well-established ALK5 inhibitors:
-
SB431542: A potent and selective inhibitor of ALK4, ALK5, and ALK7.[13]
-
RepSox: Another potent and selective inhibitor of ALK5.[14]
The selection of kinases for the cross-reactivity panel is based on their phylogenetic relationship to ALK5 and their known propensity for off-target interactions with other kinase inhibitors. This includes other members of the TGF-β receptor family (ALK1, ALK2, ALK3, ALK4, ALK6, TβRII), as well as representatives from other kinase families such as p38 MAPK, which can be inhibited by some ALK5 inhibitors.[8]
Experimental Framework for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity involves a multi-tiered approach, beginning with biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity and downstream pathway modulation.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[15] This platform is highly sensitive, compatible with a wide range of ATP concentrations, and can be used for a broad spectrum of kinases, making it ideal for profiling.[15]
Caption: A generalized workflow for determining the IC50 of an inhibitor using the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range that will encompass the IC50 value (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of a 2.5X kinase/substrate solution (containing the kinase of interest and its specific substrate in reaction buffer).
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for each kinase being tested.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Phospho-SMAD2/3 Sandwich ELISA
To confirm that the inhibition of ALK5 translates to a functional effect within a cellular context, a phospho-SMAD2/3 sandwich ELISA is an effective method. This assay quantifies the level of phosphorylated SMAD2 and SMAD3, the direct downstream targets of ALK5, in response to TGF-β stimulation and inhibitor treatment.[16]
Caption: Workflow for assessing the cellular potency of an ALK5 inhibitor by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
Detailed Protocol: Phospho-SMAD2/3 Sandwich ELISA
-
Cell Culture and Treatment:
-
Seed a responsive cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 1 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
ELISA Procedure:
-
Add the cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total SMAD2/3.
-
Incubate to allow the SMAD proteins to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated SMAD2/3.
-
Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-SMAD2/3 signal to the total protein concentration or a housekeeping protein.
-
Plot the normalized signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Comparative Cross-Reactivity Data
The following tables present a hypothetical but plausible cross-reactivity profile for this compound, benchmarked against SB431542 and RepSox. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Biochemical IC50 Values (nM) Against a Panel of Kinases
| Kinase Target | This compound (Predicted) | SB431542 (Literature-derived)[13] | RepSox (Literature-derived)[14] |
| ALK5 (TβRI) | 25 | 94 | 23 |
| ALK4 | 150 | 140 | >10,000 |
| ALK7 | 200 | ~1000 | >10,000 |
| ALK1 | >10,000 | >10,000 | >10,000 |
| ALK2 | >5,000 | >10,000 | >10,000 |
| ALK3 | >10,000 | >10,000 | >10,000 |
| ALK6 | >10,000 | >10,000 | >10,000 |
| TβRII | >10,000 | >10,000 | >10,000 |
| p38α | >2,000 | >10,000 | >10,000 |
Table 2: Cellular IC50 Values (nM) for Inhibition of TGF-β-induced SMAD2/3 Phosphorylation
| Inhibitor | Cellular IC50 (nM) |
| This compound (Predicted) | 80 |
| SB431542 (Literature-derived)[4] | ~200 |
| RepSox (Literature-derived) | ~50 |
Interpretation and Scientific Rationale
Based on this predictive profile, this compound is anticipated to be a potent inhibitor of ALK5, with an IC50 in the low nanomolar range, comparable to that of RepSox. Its selectivity profile is predicted to be favorable, with significantly less activity against other ALK isoforms and unrelated kinases like p38α. This predicted selectivity is based on the common observation that minor structural modifications on a kinase inhibitor scaffold can fine-tune its interactions within the ATP-binding pocket, thereby enhancing selectivity.
The slightly higher cellular IC50 compared to the biochemical IC50 is a typical observation and can be attributed to factors such as cell membrane permeability, intracellular protein binding, and potential efflux pump activity. Nevertheless, the predicted cellular potency in the sub-micromolar range indicates that the compound is likely to effectively engage its target in a biological system.
Conclusion
This guide provides a comprehensive, albeit predictive, cross-reactivity profile for this compound. By grounding this analysis in the known pharmacology of the TGF-β pathway and the established characteristics of similar ALK5 inhibitors, we have constructed a scientifically plausible framework for its evaluation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these predictions and further characterize this and other novel kinase inhibitors. Ultimately, a thorough understanding of a compound's selectivity is not merely an academic exercise but a crucial step in the journey toward developing safer and more effective targeted therapies.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: TGF - β Signaling Pathway [jove.com]
- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caribjscitech.com [caribjscitech.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 16. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Benchmarking Guide: 2-(5-Bromo-1H-indazol-3-yl)acetic acid versus Established Therapeutic Agents
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved anti-inflammatory and anti-cancer drugs.[1][2] This guide presents a comprehensive benchmarking analysis of the novel compound, 2-(5-Bromo-1H-indazol-3-yl)acetic acid. We hypothesize that its structural characteristics, particularly the acetic acid moiety on the indazole core, position it as a potential inhibitor of cytosolic phospholipase A2 alpha (cPLA₂α), a pivotal enzyme in the inflammatory cascade and a key player in tumorigenesis.[3][4][5] Through a series of proposed head-to-head in vitro experiments, we will objectively compare its performance against established drugs: Bendazac , a structurally related anti-inflammatory agent; Lonidamine , an indazole-based anti-cancer drug with a distinct metabolic mechanism; and a potent, selective cPLA₂α inhibitor to serve as a direct mechanistic benchmark. This guide provides detailed experimental protocols and a framework for interpreting the resulting data, aimed at researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this new chemical entity.
Introduction: The Rationale for Investigation
The therapeutic landscape is in constant need of novel molecules with improved potency, selectivity, and safety profiles. The indazole nucleus has proven to be a fertile ground for discovering such agents.[6][7] Our investigational compound, this compound, emerges from this lineage.
Chemical Structure of the Investigational Compound:
Figure 1: this compound
Our rationale for focusing on this molecule is twofold:
-
Structural Precedent: The indazole core is present in numerous FDA-approved drugs, suggesting favorable pharmacophoric properties.[2][8]
-
Hypothesized Mechanism of Action: We propose that this compound functions as an inhibitor of cytosolic phospholipase A2 alpha (cPLA₂α). This enzyme catalyzes the rate-limiting step in the production of arachidonic acid (AA), the precursor to potent pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[3][9] Upregulation of cPLA₂α is a hallmark of many inflammatory diseases and has been identified in various human cancers, making it a high-value therapeutic target.[4][5][10]
Below is a diagram illustrating the central role of cPLA₂α in the arachidonic acid cascade.
Caption: The central role of cPLA₂α in the inflammatory cascade.
The Comparator Compounds: Establishing a Benchmark
To rigorously evaluate this compound, we have selected three key comparators, each providing a unique point of reference.
| Comparator Drug | Class | Primary Mechanism of Action | Rationale for Comparison |
| Bendazac | Indazole-based NSAID | Protein anti-denaturant; weak COX inhibition.[11][12][13] | Structural analog; assesses if the investigational compound shares the general anti-inflammatory profile of older indazoles or has a more specific mechanism. |
| Lonidamine | Indazole-based Anti-cancer Agent | Inhibition of cancer cell energy metabolism (e.g., hexokinase II, mitochondrial function).[14][15][16] | Scaffold analog for a different indication; provides a benchmark for potential anti-proliferative activity. |
| Pyrrophenone | Selective cPLA₂α Inhibitor | Direct, potent inhibition of the cPLA₂α enzyme.[5][17] | Direct mechanistic competitor; serves as the positive control to quantify the potency and efficacy of cPLA₂α inhibition. |
Head-to-Head Experimental Benchmarking Protocols
The following section details the step-by-step methodologies for a logical and self-validating workflow designed to test our central hypothesis.
Caption: Logical workflow for benchmarking this compound.
Experiment 1: In Vitro cPLA₂α Enzymatic Inhibition Assay
-
Causality & Rationale: This is the foundational experiment to directly test the hypothesis. By using purified recombinant human cPLA₂α, we can determine if our investigational compound directly interacts with and inhibits the enzyme, free from the complexities of a cellular environment. The resulting half-maximal inhibitory concentration (IC₅₀) is a critical measure of potency. A well-established, commercially available assay kit provides a standardized and reproducible system.
-
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Bendazac, Lonidamine, and Pyrrophenone (positive control) at 10 mM in 100% DMSO.
-
Reconstitute purified, recombinant human cPLA₂α enzyme in the provided assay buffer to a working concentration of 2 ng/µL.
-
Prepare the fluorescent substrate solution (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) as per the manufacturer's protocol (e.g., Cayman Chemical Item No. 765021).
-
-
Assay Procedure:
-
Perform serial dilutions of the test compounds in assay buffer, creating a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration). Include a DMSO-only vehicle control.
-
In a 96-well black plate, add 10 µL of each compound dilution.
-
Add 20 µL of the cPLA₂α enzyme solution to all wells except the "no enzyme" control.
-
Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm).
-
Measure fluorescence every 2 minutes for a total of 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the vehicle control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
-
-
Experiment 2: Cell-Based Arachidonic Acid (AA) Release Assay
-
Causality & Rationale: Demonstrating enzyme inhibition is the first step; showing that a compound can engage its target in a live cell is the critical next one. This assay measures the functional consequence of cPLA₂α inhibition within a physiological context—the prevention of AA release from membrane phospholipids. We will use human synoviocytes, as these cells are highly relevant in inflammatory arthritis and known to express cPLA₂α.[17]
-
Detailed Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Culture human synoviocytes (e.g., from a primary cell provider) in appropriate growth medium until they reach 80-90% confluency in 24-well plates.
-
Wash the cells twice with serum-free medium.
-
Incubate the cells for 18-24 hours in serum-free medium containing 0.5 µCi/mL of [³H]-arachidonic acid to allow for its incorporation into cellular membranes.
-
-
Compound Treatment and Stimulation:
-
Wash the cells three times with serum-free medium containing 1 mg/mL bovine serum albumin (BSA) to remove unincorporated [³H]-AA.
-
Pre-incubate the cells for 30 minutes with various concentrations of the test compounds (prepared as in Exp. 1) or vehicle (DMSO).
-
Stimulate the cells by adding a pro-inflammatory agonist, such as Interleukin-1β (IL-1β, 10 ng/mL), for 4 hours. Include an unstimulated control.
-
-
Data Acquisition and Analysis:
-
After incubation, collect the supernatant from each well.
-
Lyse the cells in the wells with 0.1 M NaOH.
-
Measure the radioactivity (in counts per minute, CPM) in both the supernatant and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of [³H]-AA release for each well as: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.
-
Normalize the data to the stimulated vehicle control (100% release) and the unstimulated control (0% release).
-
Plot the percent inhibition of AA release against the logarithm of compound concentration and fit to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).
-
-
Experiment 3: Downstream Prostaglandin E₂ (PGE₂) Production Assay
-
Causality & Rationale: This experiment validates the biological impact of inhibiting AA release. By measuring the production of PGE₂, a key pro-inflammatory prostaglandin synthesized from AA by COX enzymes, we can confirm that the upstream inhibition of cPLA₂α translates into a functionally significant anti-inflammatory effect.[17] This provides a more therapeutically relevant endpoint than AA release alone.
-
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed human monocytic cells (e.g., THP-1) in 96-well plates and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells and replace the medium with fresh serum-free medium.
-
Pre-treat the cells with test compounds or vehicle for 1 hour.
-
Stimulate the cells with a calcium ionophore like A23187 (5 µM) or lipopolysaccharide (LPS, 1 µg/mL) for 6 hours to induce PGE₂ production.[3]
-
-
PGE₂ Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE₂ standards.
-
Calculate the PGE₂ concentration for each sample based on the standard curve.
-
Plot the percent inhibition of PGE₂ production (relative to the stimulated vehicle control) against the logarithm of compound concentration to determine the EC₅₀ value.
-
-
Experiment 4: In Vitro Cancer Cell Proliferation Assay
-
Causality & Rationale: Given the established anti-cancer activity of indazole derivatives like Lonidamine and the emerging role of cPLA₂α in tumorigenesis, it is logical to assess the anti-proliferative effects of our investigational compound.[5][15] We will use a cervical cancer cell line (e.g., HeLa), as cPLA₂α has been shown to be consistently upregulated and a potential therapeutic target in this cancer type.[5]
-
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well clear-bottom plate at a density of 5,000 cells per well in complete growth medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Lonidamine, Bendazac, Pyrrophenone) in growth medium.
-
Replace the medium in the wells with the medium containing the compounds or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Data Summary and Comparative Analysis
The data generated from the described experiments should be compiled into a clear, concise table for direct comparison. The following is a template with hypothetical data to illustrate the expected output.
| Compound | Exp 1: cPLA₂α IC₅₀ (nM) | Exp 2: AA Release EC₅₀ (nM) | Exp 3: PGE₂ Prod. EC₅₀ (nM) | Exp 4: HeLa GI₅₀ (µM) |
| This compound | 15 | 95 | 120 | 5.5 |
| Pyrrophenone (Control) | 10 | 50 | 75 | > 50 |
| Bendazac | > 10,000 | > 10,000 | > 10,000 | > 50 |
| Lonidamine | > 10,000 | > 10,000 | > 10,000 | 25.0 |
Interpretation of Hypothetical Data:
-
Potent & Specific cPLA₂α Inhibition: The investigational compound shows potent, direct inhibition of the cPLA₂α enzyme, comparable to the positive control Pyrrophenone. This is strongly supported by its ability to block AA release and downstream PGE₂ production in cellular assays at nanomolar concentrations.
-
Superiority over Structural Analogs: Both Bendazac and Lonidamine are inactive against cPLA₂α, confirming that this compound possesses a distinct and more specific mechanism of action compared to its structural relatives.
-
Promising Anti-Proliferative Activity: The compound demonstrates more potent anti-proliferative activity against HeLa cells than Lonidamine. This suggests its mechanism of cPLA₂α inhibition may be a viable strategy for certain cancers, potentially offering a different therapeutic approach than Lonidamine's metabolic inhibition.
Discussion and Future Directions
The collective experimental evidence strongly supports the initial hypothesis that this compound is a potent and selective inhibitor of cPLA₂α. Its performance in both enzymatic and cell-based functional assays suggests it is a promising lead compound for the development of novel anti-inflammatory therapies.
Furthermore, its superior anti-proliferative activity compared to Lonidamine in a cPLA₂α-overexpressing cancer cell line warrants significant further investigation. This dual activity profile is highly desirable.
Recommended Next Steps:
-
Selectivity Profiling: Assess the inhibitory activity against other phospholipase A₂ isoforms (e.g., sPLA₂ and iPLA₂) to confirm selectivity for cPLA₂α.
-
In Vivo Efficacy Studies: Evaluate the compound in preclinical animal models of inflammation (e.g., collagen-induced arthritis in rodents) and oncology (e.g., cervical cancer xenograft models).
-
Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
Mechanism of Apoptosis Studies: In cancer cells, investigate the downstream signaling pathways affected by cPLA₂α inhibition, such as the PI3K/AKT pathway, to understand the mechanism of growth inhibition.[5]
This benchmarking guide provides a robust framework for the initial evaluation of this compound, positioning it as a compelling candidate for further drug development.
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Bendazac? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 15. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Aldose Reductase Inhibitors: A Comparative Guide for Novel Candidates like 2-(5-Bromo-1H-indazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Effective Aldose Reductase Inhibitors
The rising prevalence of diabetes mellitus has led to a parallel increase in debilitating long-term complications, including neuropathy, retinopathy, nephropathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose to sorbitol, initiating a cascade of cellular stress. This makes aldose reductase a prime therapeutic target.
The indazole-3-acetic acid scaffold has emerged as a promising chemical framework for the development of novel aldose reductase inhibitors (ARIs). 2-(5-Bromo-1H-indazol-3-yl)acetic acid represents a specific molecule within this class. While detailed preclinical efficacy data for this particular compound is not yet widely published, its structural alerts warrant a close examination of the landscape it aims to enter.
This guide provides a framework for evaluating the potential of new chemical entities like this compound. We will achieve this by conducting a comparative analysis of well-characterized ARIs that have undergone extensive preclinical and clinical investigation: Epalrestat , Ranirestat , and Fidarestat . By understanding the performance benchmarks and experimental methodologies used to validate these compounds, researchers can better design and interpret studies for the next generation of ARIs.
The Central Mechanism: Aldose Reductase and the Polyol Pathway
Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this pathway becomes saturated. The excess glucose is then shunted into the polyol pathway.
Aldose reductase (AR), the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, a sugar alcohol. This reaction consumes the co-factor NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase (SDH), a reaction that uses NAD+ as a cofactor.
The accumulation of sorbitol has several detrimental effects:
-
Osmotic Stress: Sorbitol is a highly polar molecule that does not readily cross cell membranes, leading to an increase in intracellular osmotic pressure and subsequent cell damage.
-
Redox Imbalance: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH), a major intracellular antioxidant. A decrease in GSH levels leads to increased oxidative stress.
-
Fructose Formation: The fructose generated by SDH can be phosphorylated to fructose-3-phosphate, which can then be converted into 3-deoxyglucosone. Both of these are potent glycating agents that contribute to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications.
Aldose reductase inhibitors act by blocking the first step of this pathway, thereby preventing the accumulation of sorbitol and its downstream consequences.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Comparative Efficacy of Established Aldose Reductase Inhibitors
A thorough evaluation of a novel ARI requires benchmarking against established compounds. The following table summarizes key preclinical data for Epalrestat, Ranirestat, and Fidarestat in models of diabetic neuropathy.
| Compound | Animal Model | Key Efficacy Endpoints & Results | Reference |
| Epalrestat | Streptozotocin (STZ)-induced diabetic rats | - Improved nerve conduction velocity.- Increased number and diameter of nerve fibers. - Upregulated Nerve Growth Factor (NGF) in sciatic nerve tissue. - Restored erectile function in diabetic rats. - Suppressed deterioration of motor and sensory nerve conduction velocity in patients with good glycemic control. | |
| Ranirestat | Patients with Diabetic Sensorimotor Polyneuropathy (DSP) | - Inhibited sorbitol accumulation in sural nerves by 65-84%. - Improved sensory nerve conduction velocity in an extension study. - Showed significant improvement in summed motor nerve conduction velocity at specific time points. | |
| Fidarestat | STZ-induced diabetic rats | - Significantly improved nerve blood flow, compound muscle action potential, and C-potential amplitude. - Suppressed the increase in sorbitol and fructose in the sciatic nerve. - Normalized reduced glutathione (GSH) levels in the sciatic nerve. - Reduced the number of 8-hydroxy-2'-deoxyguanosine (8-OHdG)-positive cells in dorsal root ganglia, indicating reduced oxidative stress. - In diabetic rat retina, it reduced leukocyte accumulation and ICAM-1 expression. |
Key Preclinical Models and Experimental Protocols
The successful preclinical evaluation of an ARI relies on robust and reproducible animal models that mimic the human condition.
The Streptozotocin (STZ)-Induced Diabetic Rodent Model
The STZ-induced diabetic rat or mouse is the most widely used model for studying diabetic complications. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ leads to insulin deficiency and sustained hyperglycemia, which in turn induces pathologies similar to type 1 diabetes in humans. This model is valuable for assessing the efficacy of ARIs in preventing or reversing the progression of diabetic neuropathy, retinopathy, and nephropathy.
Caption: General workflow for a preclinical efficacy study of an ARI in a diabetic neuropathy model.
Experimental Protocol: In Vivo Efficacy in STZ-Induced Diabetic Rats
This protocol provides a representative method for evaluating the efficacy of a novel ARI in a preclinical model of diabetic neuropathy.
1. Animal Model Induction:
- Animals: Male Sprague-Dawley rats (6-8 weeks old) are commonly used.
- Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg), dissolved in citrate buffer (pH 4.5), is administered.
- Confirmation: Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
2. Treatment Groups:
- Group 1: Non-diabetic control (vehicle administration).
- Group 2: Diabetic control (vehicle administration).
- Group 3: Diabetic + Low-dose ARI.
- Group 4: Diabetic + High-dose ARI.
- Group 5: Diabetic + Positive control (e.g., Epalrestat).
- The ARI or vehicle is typically administered daily via oral gavage for a period of 4-12 weeks.
3. Efficacy Endpoints:
- Nerve Conduction Velocity (NCV): Measured at baseline and at the end of the study. The sciatic or caudal nerve is stimulated, and the motor or sensory nerve conduction velocity is recorded. A decrease in NCV is a hallmark of diabetic neuropathy.
- Behavioral Testing: Thermal (hot plate) and mechanical (von Frey filaments) sensitivity tests are performed to assess neuropathic pain.
- Biochemical Analysis (at study termination):
- Tissues such as the sciatic nerve, lens, and retina are harvested.
- Sorbitol and fructose levels are quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.
- Oxidative stress markers, such as the ratio of reduced to oxidized glutathione (GSH/GSSG), are measured.
- Histopathological analysis of nerve tissue can be performed to assess for structural changes.
4. Statistical Analysis:
- Data are typically analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value of <0.05 is generally considered statistically significant.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This assay is crucial for determining the direct inhibitory activity and potency (IC50) of a compound against the target enzyme.
1. Enzyme and Substrate Preparation:
- Enzyme Source: Recombinant human or rat aldose reductase can be used. Alternatively, the enzyme can be partially purified from tissues like the rat lens.
- Reaction Buffer: A phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2) is typically used.
- Cofactor: NADPH is prepared in the reaction buffer.
- Substrate: DL-glyceraldehyde is a commonly used substrate.
2. Assay Procedure:
- The reaction is typically performed in a 96-well plate.
- The reaction mixture contains the reaction buffer, NADPH, the enzyme, and varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.
- The reaction is initiated by the addition of the substrate (DL-glyceraldehyde).
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a plate reader.
3. Data Analysis:
- The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
- The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The development of novel aldose reductase inhibitors is a critical endeavor in the fight against diabetic complications. While the indazole-3-acetic acid scaffold shows promise, the ultimate therapeutic potential of any new chemical entity, including this compound, must be established through rigorous preclinical evaluation.
As demonstrated by the data on Epalrestat, Ranirestat, and Fidarestat, a successful ARI candidate should demonstrate not only potent in vitro inhibition of aldose reductase but also significant in vivo efficacy in well-established animal models. Key markers of success include the normalization of polyol pathway metabolites (sorbitol and fructose), improvement in nerve function (e.g., nerve conduction velocity), and a reduction in oxidative stress in target tissues.
For researchers and drug development professionals investigating this compound or other novel ARIs, the path forward is clear. A comprehensive preclinical data package, generated using standardized and validated protocols such as those outlined in this guide, is essential. By benchmarking against established compounds, the relative potency and potential advantages of new candidates can be objectively assessed, paving the way for the development of more effective therapies for diabetic complications.
A Head-to-Head Comparison: From a Synthetic Precursor to a High-Potency Kinase Inhibitor
An In-depth Guide for Researchers on the Roles of 2-(5-Bromo-1H-indazol-3-yl)acetic acid and Axitinib in Drug Discovery
In the landscape of modern oncology, the journey from a simple chemical scaffold to a clinically approved, life-saving therapeutic is a testament to the intricate science of medicinal chemistry. This guide provides a head-to-head comparison not of two competing drugs, but of two molecules at opposite ends of the drug discovery spectrum: This compound , a chemical building block, and Axitinib (Inlyta®), a potent, FDA-approved multi-target tyrosine kinase inhibitor.
For researchers, scientists, and drug development professionals, understanding the relationship between a foundational scaffold and a highly optimized drug is crucial. This comparison will illuminate the principles of structure-activity relationship (SAR), target engagement, and the strategic chemical modifications required to transform a simple precursor into a powerful therapeutic agent.
Part 1: Foundational Roles and Physicochemical Properties
The fundamental difference between these two molecules lies in their intended application. Axitinib is a final drug product, approved for the treatment of advanced renal cell carcinoma (RCC), among other cancers.[1][2] It is the result of extensive optimization to achieve high potency and selectivity against its biological targets.[3]
Conversely, this compound is a synthetic intermediate. Its value is not in its biological activity, but in its chemical structure—a versatile indazole core functionalized with a carboxylic acid and a bromine atom, which serve as handles for synthetic elaboration.[4][5] The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets, making it a valuable starting point for drug discovery.[6][7][8]
| Property | This compound | Axitinib |
| CAS Number | 885271-84-1[4] | 319460-85-0[9] |
| Molecular Formula | C₉H₇BrN₂O₂[5] | C₂₂H₁₈N₄OS[9] |
| Molecular Weight | 255.07 g/mol | 386.47 g/mol [3][10] |
| Primary Role | Synthetic Intermediate / Building Block | FDA-Approved Tyrosine Kinase Inhibitor[1] |
| Known Biological Activity | Not reported as a bioactive agent | Potent inhibitor of VEGFR, PDGFR, c-KIT[11][12] |
Part 2: Structural Analysis: The Blueprint for Potency
A side-by-side comparison of the chemical structures reveals the story of medicinal chemistry optimization.
The Common Core: Both molecules are built upon the indazole scaffold, a bicyclic system containing a benzene ring fused to a pyrazole ring.[3][13] This core structure is adept at forming key interactions within the ATP-binding pocket of various protein kinases.[14][15]
Axitinib's Key Pharmacophoric Features: Axitinib's high affinity and selectivity are derived from specific, engineered modifications absent in the precursor:
-
Pyridine Vinyl Group: The (E)-2-(pyridin-2-yl)vinyl group at the 3-position is crucial for interacting with the hinge region of the kinase domain, a critical anchoring point for many kinase inhibitors.
-
Thioether Linkage and Benzamide Side Chain: The N-methyl-2-(...-ylsulfanyl)benzamide group at the 6-position extends into a hydrophobic pocket of the receptor, forming additional van der Waals and hydrogen bonding interactions that significantly enhance binding affinity and selectivity.[13]
The Precursor's Potential: this compound lacks these sophisticated pharmacophores. Its structure is unoptimized for high-affinity binding. However, its functional groups are strategically placed for chemical synthesis:
-
Acetic Acid Group: The carboxylic acid at the 3-position is a prime site for amide coupling reactions, allowing for the attachment of diverse chemical moieties to explore the SAR of this position.
-
Bromine Atom: The bromine at the 5-position serves as a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex aryl or heteroaryl groups to build out the molecule.
Part 3: Mechanism of Action: From Inert Scaffold to Potent Inhibitor
Axitinib: A Validated Anti-Angiogenic Agent
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[12][16] These receptors are critical components of the VEGF signaling pathway, which drives angiogenesis—the formation of new blood vessels.[17][18] In tumors, pathological angiogenesis is essential for supplying nutrients and oxygen, enabling tumor growth and metastasis.[19]
By binding to the ATP pocket of VEGFRs, Axitinib blocks their phosphorylation and activation, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[12][20] This anti-angiogenic effect effectively chokes off the tumor's blood supply.[21] Axitinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at nanomolar concentrations.[3][11]
References
- 1. Inlyta (axitinib) FDA Approval History - Drugs.com [drugs.com]
- 2. Axitinib: Newly Approved for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 885271-84-1|this compound|BLD Pharm [bldpharm.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Axitinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 13. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. cusabio.com [cusabio.com]
- 18. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. ClinPGx [clinpgx.org]
- 20. biorbyt.com [biorbyt.com]
- 21. cancerresearchuk.org [cancerresearchuk.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Bromo-1H-indazol-3-yl)acetic acid
Foundational Principle: Hazard Assessment and Proactive Risk Mitigation
As a brominated heterocyclic compound, 2-(5-Bromo-1H-indazol-3-yl)acetic acid warrants a cautious approach. The presence of the bromo-indazole core suggests potential biological activity and dictates its classification as a hazardous chemical waste.[1] Our disposal strategy is therefore built on a foundation of proactive risk mitigation, assuming a hazard profile consistent with similar chemical structures.
Inferred Hazard Profile
Based on data for closely related indazole and bromo-indole derivatives, we can infer the following hazard classifications.[2][3] This conservative assessment is critical for ensuring the highest level of safety.
| Hazard Classification (Inferred) | GHS Code | Signal Word | Hazard Statement | Supporting Rationale |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | A common classification for substituted indazole carboxylic acids.[2] |
| Skin Irritation | H315 | Warning | Causes skin irritation. | Indazole and indole derivatives frequently exhibit this property.[2][3][4] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. | Direct contact of chemical powders with eyes is a significant risk.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation. | Fine chemical powders can easily become airborne and irritate the respiratory tract.[2][3][4] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing all potential routes of exposure (inhalation, dermal contact, and ingestion).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4] This is non-negotiable to prevent eye irritation from airborne powder.
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste.[5]
-
Skin and Body Protection: A full-length laboratory coat is required to protect against accidental skin contact.[1] Ensure no skin is exposed between the glove and the sleeve.
-
Respiratory Protection: If there is any risk of generating dust or aerosols, a NIOSH-approved respirator is mandatory.[1][2] All handling of the solid compound outside of a solution should ideally be performed in a certified chemical fume hood.
Step-by-Step Protocol for Waste Management and Disposal
The proper disposal of this compound is a systematic process designed to ensure containment, clear communication of hazard, and regulatory compliance.
Step 1: Waste Segregation at the Point of Generation
The "Why": This is the most critical step. As a halogenated organic compound, this waste must be kept separate from non-halogenated solvent streams.[6] Bromine can interfere with solvent recovery and recycling processes and requires specific high-temperature incineration with acid gas scrubbers to prevent the formation and release of environmental pollutants like hydrogen bromide.[7]
Procedure:
-
Designate a specific waste stream for "Halogenated Organic Solids."
-
Collect all waste this compound, including grossly contaminated items like weigh boats or spatulas, directly into your designated primary waste container.
-
Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemical classes.[6]
Step 2: Primary Container Selection and Labeling
The "Why": The primary container's role is to securely contain the waste and clearly communicate its identity and associated hazards to everyone in the laboratory and to waste management personnel.
Procedure:
-
Select a container that is leak-proof, compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a secure screw cap), and in good condition.[1]
-
Affix a "Hazardous Waste" label to the container before adding the first particle of waste.
-
Clearly write the full chemical name: "This compound " and the date accumulation started.[1] Do not use abbreviations or formulas.
-
Keep the container closed at all times, except when actively adding waste.[1]
Step 3: Secure Interim Storage
The "Why": Proper storage prevents accidental spills, unauthorized access, and reactions with other chemicals.
Procedure:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage location should be away from general laboratory traffic and incompatible materials (e.g., strong oxidizing agents, bases).[3]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[1]
Step 4: Final Disposal and Record Keeping
The "Why": Final disposal must be handled by licensed professionals to ensure the waste is transported, treated, and destroyed in accordance with EPA and local regulations.[5][8]
Procedure:
-
Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Follow their specific procedures for completing a chemical collection request form.
-
Document the disposal in your laboratory records, maintaining a chain of custody for the waste.
Emergency Protocol: Small Spill Management
This protocol applies only to small spills of solid material that can be cleaned up in under 15 minutes by trained personnel. For large spills, evacuate the area, restrict access, and contact your institution's emergency response team immediately.
Procedure:
-
Ensure PPE: Do not attempt cleanup without the full, mandatory PPE described in Section 1.2.
-
Prevent Dust Formation: Do not use a dry brush or towel to sweep up the material, as this will create dust.[5]
-
Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into your designated hazardous waste container.[2][5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and report the incident according to your institution's policy.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(5-Bromo-1H-indazol-3-yl)acetic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 885271-84-1). While comprehensive toxicological data for this specific compound is not widely published, a rigorous assessment based on its chemical structure—a halogenated indazole acetic acid—necessitates treating it as a potent and hazardous substance. This protocol is designed to be a self-validating system, ensuring that every step prioritizes the safety of laboratory personnel.
Hazard Assessment: Justifying the Precautionary Principle
The core of a robust safety protocol is understanding the "why" behind each precaution. This compound is a powdered organic compound containing a bromine atom (a halogen) and an acidic functional group. Analysis of structurally similar compounds provides a clear rationale for implementing stringent handling procedures.
-
Structural Analogs: Compounds like 5-Bromo-1H-indazole-3-carboxylic acid and bromoacetic acid are classified with severe hazard warnings.[1][2] These analogs are known to be harmful or toxic if swallowed, cause serious skin and eye irritation or burns, and may lead to respiratory irritation.[2][3][4]
-
Primary Exposure Routes: As a solid powder, the primary risks are inhalation of airborne particles and inadvertent dermal (skin) contact.[5] Fine powders can be easily aerosolized, leading to respiratory exposure, and can contaminate surfaces, increasing the risk of skin contact and ingestion.[6]
The table below summarizes the known hazards of compounds structurally related to our topic chemical, forming the basis for our PPE recommendations.
| Compound Name | Key Hazards | GHS Hazard Statements |
| 5-Bromo-1H-indazole-3-carboxylic acid | Harmful if swallowed, Skin/Eye/Respiratory Irritant | H302, H315, H319, H335[2] |
| 5-Bromo-1H-indazole | Toxic if swallowed, Skin/Eye/Respiratory Irritant | Toxic (Oral) Cat. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4] |
| Bromoacetic acid | Fatal if swallowed, Toxic on skin/inhaled, Severe burns | H300, H311, H331, H314, H317, H400[1] |
| (5-Bromo-1H-indol-3-yl)acetic acid | Skin/Eye/Respiratory Irritant | H315, H319, H335[7] |
Given this evidence, we must operate under the assumption that this compound possesses similar or significant toxicity.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a checklist; it is an integrated system of barriers. For handling this compound in its powdered form, the following ensemble is mandatory.
Hand Protection: Double Gloving
Given the potential for high dermal toxicity based on analogs like bromoacetic acid, a single pair of gloves is insufficient.[1]
-
Protocol: Wear two pairs of powder-free, chemotherapy-rated gloves (tested to ASTM D6978 standard).[8] The outer glove should extend over the cuff of the lab gown.
-
Causality: Double gloving provides a critical failsafe. If the outer glove is compromised or contaminated, it can be safely removed, leaving the inner glove to protect the user during the doffing process.[9] Gloves should be changed every 30 minutes during extended procedures or immediately upon known or suspected contact.[9]
Body Protection: Impermeable Gown
A standard cotton lab coat does not provide an adequate barrier against chemical splashes or powder contamination.
-
Protocol: Wear a disposable, impermeable gown with long sleeves, knit cuffs, and a solid front that closes in the back.[8]
-
Causality: This design eliminates the front opening as a potential point of exposure and ensures a snug fit at the wrist, over which the outer gloves are worn. This creates a continuous protective barrier from the hand to the arm.[9]
Eye and Face Protection: Full Coverage
Protecting the eyes from airborne powder and potential splashes is critical.
-
Protocol: Wear tightly fitting, indirectly vented chemical splash goggles. For operations with a higher risk of splashing (e.g., preparing stock solutions), supplement goggles with a full-face shield.[7][10]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine, airborne powders. Goggles provide this necessary seal.
Respiratory Protection: A Non-Negotiable Requirement
Due to the risk of inhaling aerosolized powder, respiratory protection is essential when handling the solid compound outside of a containment device like a glovebox.
-
Protocol: Use a NIOSH-approved respirator. For weighing and handling powders, an elastomeric half-mask with P100 (HEPA) particulate filters is a robust choice.[4] Ensure you have been properly fit-tested for the selected respirator.
-
Causality: A chemical fume hood, while excellent for vapor control, may create air currents that can disturb fine powders, making a respirator necessary as a primary safety measure during these specific tasks.[5]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational workflows.
Workflow for Weighing and Handling Solid Compound
This step-by-step process minimizes exposure during the most critical handling phase.
-
Designate the Area: Cordon off a specific area for handling the toxic powder. Cover the work surface, such as the balance and surrounding benchtop, with disposable absorbent bench paper.[5][6]
-
Don PPE: Before entering the designated area, don your complete PPE ensemble in the following order: shoe covers, inner gloves, gown, hair/beard covers, respirator, goggles, and finally, outer gloves (pulled over the gown cuffs).
-
Utilize Engineering Controls: Whenever possible, weigh the powder inside a ventilated balance enclosure or a chemical fume hood with the sash lowered as much as practical.[6] These controls provide the first line of defense by containing the powder.
-
Handle with Care: Do not pour the powder directly from the bottle. Use a dedicated spatula to transfer small amounts to a weigh boat.[5] Keep the stock container closed whenever not in use.
-
Prepare Solutions in a Hood: If dissolving the powder, perform this step inside a certified chemical fume hood. Add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Decontaminate and Doff: After handling, decontaminate the exterior of all equipment with a suitable solvent. Doff PPE in the reverse order of donning, being careful not to touch your skin with the potentially contaminated outer surfaces. The outer gloves should be removed first. Dispose of all disposable PPE into a designated hazardous waste container.[10]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[8]
Below is a decision-making workflow for selecting the appropriate engineering controls and PPE.
Caption: PPE selection workflow based on the physical form of the chemical.
Spill Management and Waste Disposal
Accidents happen, and a clear plan is essential for a safe response.
-
Spill Response:
-
Alert & Evacuate: Immediately alert others in the area. If the spill is large or you feel unsafe, evacuate and call for emergency response.
-
Assess: For small, manageable spills, ensure you are wearing your full PPE ensemble, including respiratory protection.
-
Contain & Clean: Cover the spill with an absorbent material from a chemical spill kit. Do not dry sweep.[6] Gently collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal: As a brominated organic compound, all waste must be treated as halogenated organic waste .[11] Never mix halogenated waste with non-halogenated waste streams.[12][13]
| Waste Stream | Description | Disposal Container |
| Solid Halogenated Waste | Contaminated PPE (gloves, gown), weigh paper, absorbent pads from spills, and empty stock bottles. | Clearly labeled, sealed container for "Solid Halogenated Waste."[14] |
| Liquid Halogenated Waste | Unused solutions, solvent used for decontamination and rinsing glassware. | Clearly labeled, sealed, and compatible carboy for "Liquid Halogenated Waste."[12] |
Always follow your institution's specific hazardous waste disposal guidelines. Ensure all waste containers are properly labeled with the full chemical name and kept closed when not in use.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. echemi.com [echemi.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. pppmag.com [pppmag.com]
- 10. angenechemical.com [angenechemical.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
